Ceftriaxone sodium salt
Description
Contextualization within Cephalosporin (B10832234) Chemistry
Ceftriaxone (B1232239), like all cephalosporins, is a derivative of 7-aminocephalosporanic acid (7-ACA). nih.gov Its chemical structure features a beta-lactam ring, which is crucial for its antibacterial activity, and a six-membered dihydrothiazine ring. drugbank.com As a third-generation cephalosporin, ceftriaxone exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, and shows increased stability against many beta-lactamases produced by resistant bacteria. asianjpr.comnih.gov
The synthesis of ceftriaxone sodium typically involves the reaction of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) with an activated form of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid. researchgate.net The final step often involves the formation of the sodium salt. google.com The preparation of the anhydrous form specifically requires controlled conditions to prevent the incorporation of water into the crystal lattice, often involving the use of anhydrous solvents during crystallization and drying. google.com
Significance in Pharmaceutical Research and Development
The study of Anhydrous Ceftriaxone Sodium is significant for several reasons in the pharmaceutical R&D landscape. Understanding the properties of the anhydrous form is crucial for defining the reference standards for the active pharmaceutical ingredient (API). sigmaaldrich.com Its crystalline and anhydrous nature is a key characteristic, with a reported melting point of 169°C. researchgate.net
Research into the anhydrous form contributes to a deeper understanding of the polymorphism of ceftriaxone sodium. Different polymorphic forms of a drug can exhibit varying solubility, dissolution rates, and stability, which can impact its bioavailability and therapeutic efficacy. researchgate.net For instance, studies have shown that different polymorphic forms of ceftriaxone sodium can have different dissolution properties. researchgate.net
Furthermore, stability studies of ceftriaxone sodium, including its anhydrous form, are critical for determining appropriate storage conditions and shelf-life. researchgate.netnih.gov The presence of water can affect the stability of beta-lactam antibiotics, and therefore, understanding the behavior of the anhydrous form is fundamental. nih.gov
Evolution of Research Perspectives on Anhydrous Ceftriaxone Sodium
Historically, research on ceftriaxone sodium has primarily focused on its clinical efficacy and the properties of its hydrated form, which is used in final dosage forms. asianjpr.compfizer.com However, with advancements in analytical techniques and a growing emphasis on the solid-state chemistry of pharmaceuticals, there has been an increasing interest in characterizing different solid forms of APIs, including anhydrous and hydrated crystals.
Early research laid the groundwork by establishing methods for the synthesis and analysis of ceftriaxone sodium. unesp.brresearchgate.net More recent research has delved into the subtleties of its solid-state properties. For example, studies have investigated the differences in stability between various ceftriaxone sodium products, linking these differences to their crystalline structure and water content. nih.gov The development of advanced analytical methods, such as powder X-ray diffraction and thermal analysis, has enabled a more detailed characterization of the anhydrous form and its relationship to hydrated states. researchgate.netresearchgate.net
The current perspective in pharmaceutical development emphasizes a thorough understanding and control of the physical and chemical properties of the API throughout its lifecycle. Therefore, the study of Anhydrous Ceftriaxone Sodium has evolved from a basic chemical characterization to a more nuanced investigation of its solid-state chemistry and its implications for formulation development, stability, and ultimately, therapeutic performance.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H18N8NaO7S3 |
|---|---|
Molecular Weight |
577.6 g/mol |
InChI |
InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/b24-8-;/t9-,15-;/m1./s1 |
InChI Key |
XKYJAZULGNDPLX-VKZZUTNHSA-N |
SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
Synonyms |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Origin of Product |
United States |
Chemical Synthesis and Manufacturing Processes of Anhydrous Ceftriaxone Sodium
Synthetic Pathways and Reaction Mechanisms
The core structure of ceftriaxone (B1232239) is generally synthesized by the acylation of the 7-amino group of a cephalosporin (B10832234) nucleus. Two predominant methods are described in the literature for the synthesis of Ceftriaxone, which is then converted to its sodium salt. google.com
Both pathways typically begin with 7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acid (commonly known as 7-ACT). google.comresearchgate.net The primary difference lies in the strategy used to construct the C-7 acylamino side chain.
Method I: This approach involves the direct condensation of 7-ACT with a reactive derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, such as the 2-mercaptobenzothiazolyl ester (AE-active ester). google.comresearchgate.net The reaction is often catalyzed by an organic base like triethylamine (B128534). researchgate.net
Method II: This alternative pathway involves reacting 7-ACT with a (Z)-4-halo-2-methoxyimino-butyric acid derivative. The resulting intermediate is then cyclized with thiourea (B124793) to form the 2-aminothiazole (B372263) ring of the side chain, yielding ceftriaxone. google.comgoogle.com
Following the synthesis of the ceftriaxone acid, it is converted to the sodium salt. This is often achieved by reacting the acid with a sodium carrier, such as sodium acetate (B1210297) or sodium-2-ethylhexanoate, in a suitable solvent system. researchgate.netgoogle.com
A more recent approach involves condensing a salt form of 7-ACT, prepared using an organic base in an anhydrous solvent, directly with an anhydride (B1165640) compound of aminothiazolyl oximate. This method avoids the synthesis of the AE-active ester, which can generate more pollutants. google.com
The yield and purity of ceftriaxone sodium are critically dependent on the precise control of reaction conditions. Key optimization parameters include the quality of starting materials, solvent systems, pH control, and catalysts.
The purity of the acylating agent is paramount. For instance, using 4-bromo-2-methoxyimino-3-oxo-butyric acid chloride with a purity of 97% (containing less than 0.5% di- and poly-brominated compounds) results in a significantly higher yield and purity of the final product compared to using a starting material with 87% purity (containing 2-3% of the same impurities). google.com
The choice of solvent and catalyst is also crucial. One process describes synthesizing 7-ACT from 7-aminocephalosporanic acid (7-ACA) and 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ) using a boron trifluoride-dimethyl carbonate catalyst in a dimethyl carbonate solvent, which is presented as a less toxic and more cost-effective alternative to acetonitrile (B52724). google.com Subsequent synthesis of ceftriaxone sodium in an ethanol-water reaction system reportedly yields a high-quality product. google.com Another optimized process involves converting ceftriaxone acid to an amine salt at a strictly maintained pH of 5.4 ± 0.2 before reacting it with a sodium carrier, which yields a product with very low impurity levels (0.05 to 0.20%). google.com
The following table summarizes a comparison of outcomes based on the purity of a key starting material as described in the prior art.
| Purity of Starting Material (4-bromo-2-methoxyimino-3-oxo-butyric acid chloride) | Impurity Content (di- and poly-brominated compounds) | Final Product Purity (Ceftriaxone Sodium) | Final Product Yield |
| ~87% | 2-3% | 73-80% | 55% |
| >97% | <0.5% | 99.5% | 85% |
| Data sourced from patent literature describing comparative examples. google.com |
Several by-products and impurities can form during the synthesis of ceftriaxone sodium, necessitating robust purification processes. The nature and quantity of these by-products are often linked to the chosen synthetic route and the purity of the reagents.
When using halo-acid derivatives like 4-bromo-2-methoxyimino-3-oxo-butyric acid, the formation of di- and poly-brominated derivatives is a significant issue, particularly with lower-purity starting materials. google.com These impurities can be difficult to remove and can compromise the quality of the final product.
In synthetic routes that utilize the AE-active ester, the by-product 2-mercaptobenzothiazole (B37678) (M) is generated during the condensation step. researchgate.netcpu.edu.cn An improved process has been developed where this by-product is removed by simple filtration before the treatment with sodium acetate to form ceftriaxone sodium, simplifying the work-up procedure. cpu.edu.cn
Other potential impurities include geometric isomers, such as the (E)-isomer of ceftriaxone, and degradation products. wiadlek.pl One identified impurity in commercial preparations is tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (B193997), which is a starting material used in the production of a ceftriaxone intermediate. jst.go.jp
Industrial Scale Manufacturing Methodologies
On an industrial scale, the focus shifts to reproducible, scalable, and cost-effective manufacturing processes that consistently deliver a product meeting stringent pharmacopeial standards. Crystallization is a fundamental unit operation for the purification and isolation of Anhydrous Ceftriaxone Sodium. wiadlek.pl
Crystallization is employed to control critical quality attributes of the final product, including purity, crystal form (polymorphism), crystal shape, and particle size distribution. wiadlek.pl For a heat-sensitive compound like ceftriaxone, non-thermal crystallization methods are often preferred to prevent degradation. wiadlek.pl
Solvent-antisolvent recrystallization is a widely used technique for purifying ceftriaxone sodium. wiadlek.pl This method involves dissolving the crude ceftriaxone sodium in a suitable solvent in which it is highly soluble, and then adding an antisolvent in which the compound is sparingly soluble. The addition of the antisolvent reduces the solubility of the solute, inducing supersaturation and subsequent crystallization.
Commonly, water is used as the solvent, while organic solvents like ethanol (B145695) or acetone (B3395972) function as the antisolvent. wiadlek.plgoogle.com The process parameters, such as the ratio of solvent to antisolvent, the rate of antisolvent addition, and the temperature, are carefully controlled to influence the crystal properties. For example, one method describes dissolving crude ceftriaxone sodium in a mixture of purified water and acetone, followed by the addition of more acetone to induce crystallization, yielding a white powder. google.com Another approach for a compound preparation involves dissolving ceftriaxone sodium and tazobactam (B1681243) sodium in water for injection, followed by crystallization using a mixed liquid of ethyl acetate and isopropanol (B130326), and anhydrous ethanol. google.com
The table below shows examples of solvent systems used in crystallization.
| Solvent | Antisolvent(s) | Temperature Control | Outcome/Product Form |
| Purified Water | Acetone | Dissolving at 20-25°C, then cooling | White crystalline powder google.com |
| Water for Injection | Ethyl acetate/Isopropanol mixture, Anhydrous ethanol | Dissolving at 8-12°C | Lyophilized compound preparation google.compatsnap.com |
| Water | Ethanol | Initial temperature 10°C, final temperature -10°C | Needle-shaped nano-crystals wiadlek.pl |
To meet industrial demands for efficiency and consistency, continuous crystallization methods are being developed. nih.govresearchgate.net These processes offer better control over crystal size and distribution compared to traditional batch methods.
One innovative continuous anti-solvent recrystallization method uses a porous ceramic filter with a sub-micron pore size. wiadlek.plnih.gov In this setup, an aqueous solution of ceftriaxone sodium and an ethanol antisolvent are mixed at a high rate through the filter. This rapid mixing generates high supersaturation uniformly, leading to the production of nano-sized, needle-shaped crystals. nih.govscispace.com These smaller crystals exhibit improved dissolution characteristics. wiadlek.pl
Membrane-assisted crystallization is another advanced continuous technique being explored. acs.org This hybrid technology can enhance the attainable product quality and provides a larger operational design space, allowing for greater flexibility in controlling crystal size and process parameters like temperature and residence time. acs.orgresearchgate.net
The following table outlines typical parameters for a continuous anti-solvent recrystallization experiment.
| Parameter | Value (Example 1) | Value (Example 2) | Value (Example 3) |
| Ceftriaxone Sodium (g) | 2 | 2 | 2 |
| Distilled-deionized water (mL) | 45 | 45 | 45 |
| Ethanol (mL) | 51 | 51 | 51 |
| Ceftriaxone solution flow rate (mL/min) | 10 | 15 | 17 |
| Ethanol flow rate (mL/min) | 20 | 20 | 20 |
| Initial Crystallization Temp (°C) | 10 | 10 | 10 |
| Final Crystallization Temp (°C) | -10 | -10 | -10 |
| Data adapted from a study on continuous crystallization using a ceramic filter. wiadlek.pl |
Crystallization Techniques for Anhydrous Ceftriaxone Sodium
Spherical Crystallization and Agglomeration
Spherical crystallization is a particle engineering technique that combines crystallization and agglomeration to produce spherical particles directly. researchgate.netresearchgate.net This method can enhance the flowability and compressibility of the drug substance, which is particularly beneficial for formulation processes. researchgate.netresearchgate.net
Different methods have been developed to achieve spherical crystallization, including spherical agglomeration and emulsion solvent diffusion. researchgate.net Modified techniques such as crystallo-co-agglomeration have also been introduced to overcome the limitations of earlier methods. researchgate.net In the context of Ceftriaxone Sodium, a novel membrane-assisted spherical crystallization (MASC) technique has been proposed. acs.org This method utilizes a polytetrafluoroethylene (PTFE) hollow fiber membrane to control the addition of an anti-solvent, leading to the formation of monodisperse spherical agglomerates. acs.org
The formation of spherical crystals can occur through different mechanisms. For instance, solid and hollow spheres of azithromycin (B1666446) were produced via immersion and counter-diffusion mechanisms, respectively. researchgate.net The properties of the resulting agglomerates, such as particle size and morphology, are influenced by process parameters like solvent composition, mixing rate, and temperature. researchgate.net Research has shown that for Ceftriaxone Sodium, using a membrane-assisted anti-solvent crystallization process with water as the solvent, isopropyl alcohol as the anti-solvent, and ethyl acetate as the bridging liquid can produce spherical particles. researchgate.net
A study on a membrane-assisted spherical crystallization (MASC) technique for Ceftriaxone Sodium demonstrated improved crystal size distribution and a lower coefficient of variation compared to conventional spherical crystallization (CSC). acs.org The MASC products also showed better stability, meeting pharmacopeia requirements for impurities even after 30 days of accelerated testing, whereas CSC products failed after 14 days. acs.org
Table 1: Comparison of MASC and CSC for Ceftriaxone Sodium
| Parameter | MASC | CSC |
|---|---|---|
| Crystal Size Distribution | Improved | Less Uniform |
| Coefficient of Variation | Lower | Higher |
| Stability (Accelerated) | Met requirements after 30 days | Failed after 14 days |
This table summarizes the findings from a study comparing Membrane-Assisted Spherical Crystallization (MASC) with Conventional Spherical Crystallization (CSC) for Ceftriaxone Sodium. acs.org
Purification Processes and Efficiency
Purification is a critical step in the manufacturing of Anhydrous Ceftriaxone Sodium to remove impurities and byproducts, ensuring the final product meets stringent quality standards.
Filtration and Washing Techniques
Following crystallization, the crude Ceftriaxone Sodium undergoes purification steps including filtration and washing. denmarkpharma.com The crystallized product is separated from the mother liquor via filtration. denmarkpharma.com Techniques such as suction filtration or nitrogen press filtration are employed. google.comgoogle.com The use of millipore filters can help in removing fine particles and impurities. google.com
The filter cake is then washed to remove residual mother liquor and impurities. google.comgoogle.com The choice of washing solvent is critical. In some processes, the filter cake is washed with the same solvent used for crystallization, such as acetone. google.comgoogle.com In other methods, a mixture of solvents like distilled acetone and water is used. A process patent describes washing the crystal with anhydrous ethanol. wipo.int Another method involves washing the filter cake with a mixture of methanol (B129727) and water. google.com The number of washes can also vary, with some procedures specifying washing two to three times.
Solvent Recovery and Recycling in Synthesis
The solvents used in the synthesis and purification of Ceftriaxone Sodium, such as isopropanol and acetone, are often recovered and recycled. googleapis.comgoogle.com This is done for both economic and environmental reasons.
One patented process describes a method for recovering waste isopropanol solvent from cephalosporin production. google.com Another process details a general method for solvent recovery in the pharmaceutical industry. google.com This involves adjusting the pH of the mother liquor to remove organic alkaline and acidic components through distillation and rectification. google.com The recovered solvent can then be reused in the production process. google.com
Drying Methodologies and Residual Solvent Control
The final step in the manufacturing process is drying, which aims to remove residual solvents and moisture from the purified Ceftriaxone Sodium crystals. denmarkpharma.com
The selection of an appropriate drying method is crucial as it can significantly impact the quality of the final product. denmarkpharma.com Common drying techniques include vacuum drying. google.comgoogle.com The temperature and vacuum level during drying are carefully controlled to prevent degradation of the heat-sensitive Ceftriaxone Sodium. google.comgoogle.com For instance, a vacuum drying oven may be set at a temperature of 35-45°C. google.comgoogle.com
Control of residual solvents is a critical aspect of the drying process. rsc.org Organic volatile chemicals used during manufacturing may not be completely removed and can remain as traces in the final product. rsc.org High levels of these residual solvents can pose safety risks. rsc.org Therefore, manufacturers are required to monitor and limit their presence. rsc.org Gas chromatography is a common technique used for the determination of residual solvents in cephalosporins. rsc.orggoogle.com
Impact of Drying on Product Quality
The drying process has a significant impact on the final product's quality, including its stability and purity. denmarkpharma.comresearchgate.net Improper drying can lead to the degradation of Ceftriaxone Sodium, which is unstable in a pure aqueous system and prone to oxidation. google.com This can result in a higher level of impurities and a discolored product. google.com
Studies have shown that the stability of Ceftriaxone Sodium is influenced by its hydration state. researchgate.net Water loss or absorption due to environmental humidity can affect the crystal structure and stability of the product. researchgate.net Therefore, controlled drying is essential to achieve the correct hydration state and ensure the stability and efficacy of the final drug substance. denmarkpharma.comresearchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazine-3-yl)thio]methyl)-3-cephem-4-carboxylic acid disodium (B8443419) salt |
| 7-aminocephalosporanic acid |
| Acetone |
| Acetonitrile |
| Aluminum |
| Ammonia |
| Anhydrous Ceftriaxone Sodium |
| Azithromycin |
| Boron trifluoride |
| n-butanol |
| Butyl rubber |
| Carbon dioxide |
| Carnosine |
| Cefoperazone sodium |
| Ceftezole sodium |
| Ceftriaxone |
| Ceftriaxone Sodium |
| Ceftriaxone sodium E-isomer |
| Citric acid |
| Cyclohexane |
| Dichloromethane |
| Diethyl ether |
| Dimethyl acetamide |
| Dimethyl carbonate |
| Disodium salt hemiheptahydrate of ceftriaxone |
| EDTA-2Na |
| Ethanol |
| Ethyl acetate |
| Ethylene Glycol |
| Glacial acetic acid |
| Glycine |
| n-hexane |
| Isopropyl alcohol |
| M-cresol |
| Malonic acid |
| Methanol |
| Methyl isobutyl ketone |
| Methyl tert-butyl ether |
| Methylene (B1212753) chloride |
| Methylsulfonic acid |
| Mono-ammonium phosphate (B84403) |
| Neodymium sulphate |
| Nitrogen |
| N-propanol |
| P-hydroxybenzaldehyde |
| P-hydroxycinnamic acid |
| P-toluenesulfonic acid |
| PEG 6000 |
| Phenol |
| Phosphoric acid |
| Polyvinylpyrrolidone K30 |
| Potassium phosphate |
| Pyridine |
| Sodium |
| Sodium 2-ethylhexanoate |
| Sodium acetate |
| Sodium acetate trihydrate |
| Sodium bisulfite |
| Sodium carbonate |
| Sodium chloride |
| Sodium citrate |
| Sodium hydroxide (B78521) |
| Sodium isooctanoate |
| Sodium metabisulfite |
| Sodium pyrosulfite |
| Sulbactam (B1307) sodium |
| Tazobactam sodium |
| Tetrahydrofuran |
| Tetramethyl guanidine |
| Toluene |
| Triazine ring |
| Triethylamine |
| V-Brite B |
Process Analytical Technology (PAT) in Anhydrous Ceftriaxone Sodium Manufacturing
Process Analytical Technology (PAT) is a framework initiated by the U.S. Food and Drug Administration (FDA) to design, analyze, and control pharmaceutical manufacturing processes. dissolutiontech.commt.com Its primary goal is to ensure final product quality by monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time or near real-time. mt.comsut.ac.th In the manufacturing of Anhydrous Ceftriaxone Sodium, PAT is particularly crucial during the crystallization step, which significantly influences the drug's physical properties, stability, and efficacy. nih.govnih.gov
The implementation of PAT in ceftriaxone sodium crystallization allows for a deeper understanding and more precise control over the final product attributes, such as crystal form (polymorphism), particle size distribution (PSD), and purity. nih.govresearchgate.net By integrating in-situ analytical tools, manufacturers can move from a traditional, fixed-process approach to a more dynamic, feedback-controlled operation, reducing batch failures and ensuring consistent product quality. dissolutiontech.commdpi.com
Real-Time Monitoring and Control in Crystallization
The crystallization of ceftriaxone sodium, often achieved through anti-solvent methods, is a complex process where supersaturation, nucleation, and crystal growth must be carefully managed. researchgate.netresearchgate.net PAT provides the tools to monitor these phenomena as they happen.
Several analytical techniques are employed to gain real-time insights into the crystallization process:
Spectroscopic Methods: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Near-Infrared (NIR), and Raman spectroscopy are used for in-line monitoring of the solute concentration in the solution. mdpi.commdpi.com This allows for the precise tracking of supersaturation levels, a key driver of the crystallization process. sut.ac.th For instance, Raman spectroscopy has been demonstrated to be feasible for monitoring the chemical synthesis and crystallization of 7-Amino Ceftriaxone Sodium (7-ACT), a critical intermediate in the production of ceftriaxone sodium. mdpi.com UV-visible spectroscopy has also been established as a simple method for the quantitative analysis of ceftriaxone sodium in aqueous solutions, which can be adapted for process monitoring. nih.govtishreen.edu.sy
Particle Size and Shape Analysis: Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) are powerful in-situ tools. sut.ac.thmdpi.com FBRM tracks the changes in particle size and population in real-time without the need for sampling, providing crucial data on nucleation events and growth kinetics. mdpi.com PVM provides real-time images of the crystals in the reactor, allowing for the direct observation of crystal morphology, size, and the detection of any undesirable phenomena like agglomeration. researchgate.netmdpi.com
X-Ray Diffraction: Powder X-ray Diffraction (PXRD) is a vital technique for identifying and controlling the polymorphic form of the final crystalline product. google.com Different crystal subtypes of ceftriaxone sodium have been identified, and PXRD, combined with scanning electron microscopy, provides a method to evaluate and ensure the desired crystal form is consistently produced. google.com
Applications and Research Findings
Research into the crystallization of ceftriaxone sodium has highlighted the benefits of applying PAT. In one study on membrane-assisted antisolvent crystallization, PAT was used to acquire online information about nucleation and growth. researchgate.net By controlling key parameters like temperature and duration, researchers were able to produce a final product with a narrow crystal size distribution and high purity. researchgate.net
Another study focused on an internal seeding method during the anti-solvent crystallization of ceftriaxone sodium. researchgate.net The internally generated seeds were identified as fine crystals with a narrow, uni-modal crystal size distribution. researchgate.net The application of PAT in such a process would enable the precise monitoring of seed generation and subsequent growth, ensuring batch-to-batch consistency.
The table below summarizes the key PAT tools and their specific applications in the manufacturing of Anhydrous Ceftriaxone Sodium.
| PAT Tool | Measurement Parameter | Application in Ceftriaxone Sodium Manufacturing | References |
| ATR-FTIR/Raman/NIR Spectroscopy | Solute Concentration, Polymorphic Form, Reaction Kinetics | Real-time monitoring of ceftriaxone sodium or its intermediates (e.g., 7-ACT) concentration to control supersaturation. In-situ identification of crystal form and monitoring of chemical synthesis. | mdpi.commdpi.com |
| Focused Beam Reflectance Measurement (FBRM) | Crystal Size Distribution, Particle Count, Chord Length | Online monitoring of nucleation onset and rate, as well as crystal growth. Allows for the development of feedback control strategies to achieve a target particle size distribution. | mdpi.commdpi.com |
| Particle Vision and Measurement (PVM) | Real-time Images of Crystals, Particle Shape, Agglomeration | Direct visualization of crystal habit and morphology. Helps in understanding and controlling agglomeration and identifying process deviations. | researchgate.netmdpi.com |
| UV-Visible Spectroscopy | Solute Concentration | Quantitative analysis of ceftriaxone sodium concentration in solution, useful for constructing calibration curves for real-time monitoring. | nih.govtishreen.edu.sy |
| Powder X-Ray Diffraction (PXRD) | Crystal Structure, Polymorphic Form | At-line or off-line verification of the final product's crystal form to ensure the correct polymorph is produced, which is critical for the drug's stability and properties. | google.com |
By leveraging these PAT tools, manufacturers can establish a "design space"—a multidimensional combination of process parameters that have been demonstrated to provide quality assurance. mt.comnih.gov Operating within this design space ensures that the Anhydrous Ceftriaxone Sodium produced consistently meets all critical quality attributes. The integration of PAT is a key enabler for advanced manufacturing concepts, including continuous manufacturing and real-time release testing, ultimately leading to a more efficient and reliable supply of this important antibiotic. nih.gov
Solid State Characterization of Anhydrous Ceftriaxone Sodium
Polymorphism and Amorphism Studies
Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. mdpi-res.commdpi.com These different forms, known as polymorphs, have the same chemical composition but differ in their physical properties, such as melting point, solubility, and stability. mdpi-res.comgoogle.com The study of polymorphism in Anhydrous Ceftriaxone (B1232239) Sodium is crucial for controlling the final product's characteristics. wiadlek.pl
Anhydrous Ceftriaxone Sodium has been shown to exist in different crystalline and amorphous forms. researchgate.net The crystal habit, or the external shape of a crystal, can also vary. For instance, needle-shaped crystals have been produced through specific crystallization processes. wiadlek.plnih.gov One patented crystal form of Ceftriaxone Sodium is characterized by a specific X-ray powder diffraction (XRPD) pattern. google.com Another patent describes a novel crystal form with a content of over 94% and high stability. google.com The different crystal forms can exhibit distinct dissolution properties. For example, studies have compared two polymorphic forms, designated as form A and form B, where form A was found to be less soluble than form B. researchgate.net
The morphology of the crystals can range from individual needle-shaped crystals (5-100 μm in length) to aggregated forms with star-burst and irregular-plate shapes (40-200 μm in diameter). nih.gov
The specific polymorphic form of Anhydrous Ceftriaxone Sodium that is produced is highly dependent on the crystallization conditions. google.com Key factors that influence the polymorphic outcome include the choice of solvent, temperature, and the rate of crystallization.
Anti-solvent crystallization is a common technique for purifying Ceftriaxone Sodium, which is heat-sensitive. wiadlek.pl In this method, an anti-solvent (like ethanol (B145695) or acetone) is added to a solution of the drug to induce precipitation. wiadlek.plgoogle.com The choice of anti-solvent and the rate of its addition can significantly affect the resulting crystal form. wiadlek.pl For instance, using a mixed solvent of purified water and acetone (B3395972), followed by the addition of acetone, has been used to obtain a white powder form of ceftriaxone sodium. google.com Another method involves dissolving the crude product in water and then adding an organic anti-solvent like isopropanol (B130326). google.com
A continuous recrystallization method using a porous ceramic filter to mix a water solution of ceftriaxone with ethanol as an anti-solvent has been developed. wiadlek.pl This process, which involves controlled initial (10°C) and final (-10°C) crystallization temperatures, was found to produce needle-shaped crystals. wiadlek.pl The use of different solvents can lead to the formation of different polymorphs or solvates (crystals containing solvent molecules). researchgate.net For example, a membrane-assisted antisolvent crystallization process has been employed using water as the solvent, isopropyl alcohol as the antisolvent, and ethyl acetate (B1210297) as the bridging liquid. researchgate.net
The table below summarizes the effect of different crystallization methods and solvents on the resulting crystal form of Ceftriaxone Sodium.
| Crystallization Method | Solvent(s) | Anti-Solvent | Resulting Crystal Form/Habit | Reference |
| Anti-solvent Crystallization | Purified Water, Acetone | Acetone | White powder | google.com |
| Anti-solvent Crystallization | Water | Isopropanol | Needle-like or sheet-like crystals | google.com |
| Continuous Anti-solvent Recrystallization | De-ionized Water | Ethanol | Needle-shaped crystals | wiadlek.pl |
| Membrane-Assisted Antisolvent Crystallization | Water, Ethyl Acetate (bridging liquid) | Isopropyl Alcohol | Spherical particles | researchgate.net |
The presence of unintended polymorphic forms as impurities can affect the quality and performance of the final drug product. google.com Therefore, it is important to have methods to detect and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of ceftriaxone and its impurities. researchgate.net A developed HPLC method allowed for the separation of ceftriaxone and its major impurities within 15 minutes. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for this method were found to be 74.56 ng/mL and 225.9 ng/mL, respectively. researchgate.net
Other analytical techniques can also be employed for the detection of polymorphic impurities. Flow injection analysis with chemiluminescence detection has been developed for the determination of ceftriaxone sodium in pharmaceutical formulations. nih.gov For solid-state analysis, X-ray powder diffraction (XRPD) is a primary tool for identifying and quantifying different polymorphic forms in a sample. rigaku.com By creating a calibration curve with mixtures of known polymorphic compositions, the amount of a polymorphic impurity in an unknown sample can be determined. rigaku.com
Crystallinity Assessment
Crystallinity refers to the degree of structural order in a solid. Crystalline materials have a highly ordered atomic or molecular structure, while amorphous materials lack this long-range order. The degree of crystallinity can impact a drug's physical and chemical properties.
X-ray Diffraction (XRD), specifically X-ray Powder Diffraction (XRPD), is a fundamental technique for the solid-state characterization of crystalline materials. nih.gov It provides information about the crystal structure, allowing for the identification of different polymorphs. researchgate.net Each crystalline form has a unique XRPD pattern, which acts as a fingerprint.
In the analysis of Anhydrous Ceftriaxone Sodium, XRPD has been used to identify and distinguish between different polymorphic forms. google.comresearchgate.net For example, a specific crystal form of Ceftriaxone Sodium is defined by its characteristic peaks in the XRPD pattern measured using Cu-Kα radiation. google.com Another study identified a novel crystal form with distinct peaks at specific 2θ angles. google.com The crystalline nature of pure Ceftriaxone Sodium is confirmed by the presence of numerous sharp and intense peaks in its XRD pattern, with one study reporting a degree of crystallinity of 83%. scielo.br
The table below shows characteristic XRPD peaks for a patented crystal form of Ceftriaxone Sodium. google.com
| Sequence Number | 2θ (°) | Peak Intensity (%) |
| 1 | 4.749 | 13.9 |
| 2 | 9.351 | 12.8 |
| 3 | 10.529 | 30.4 |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com It is a valuable tool for studying polymorphism because different crystal forms will exhibit different melting points and heats of fusion. researchgate.net
DSC analysis of Anhydrous Ceftriaxone Sodium has been used to characterize its thermal behavior and identify polymorphic transitions. A DSC thermogram of pure ceftriaxone showed an endothermic peak at 132.70°C. scielo.br In another study, an endothermic peak at 169°C was observed, corresponding to the melting point of the crystalline anhydrous form. researchgate.net A patent for a specific crystal form of Ceftriaxone Sodium reports a heat absorption maximum value between 270-273°C as determined by DSC. google.com
The presence of multiple melting peaks or recrystallization exotherms in a DSC curve can indicate the presence of multiple polymorphs or the conversion from a metastable to a more stable form upon heating. tainstruments.com Comparing the DSC thermograms of different batches or preparations of Ceftriaxone Sodium can help in identifying variations in their polymorphic content. researchgate.net
Particle Engineering and Morphology
The physical characteristics of anhydrous ceftriaxone sodium particles, such as their size, shape, and surface features, are critical determinants of the bulk material's properties and performance in pharmaceutical contexts.
The control of particle size and its distribution is essential for improving downstream pharmaceutical processes like separation and drying, as well as ensuring product stability. wiadlek.pl Techniques such as anti-solvent recrystallization are employed to produce ceftriaxone sodium crystals of a desired size, including nanocrystals. wiadlek.pl The particle size of ceftriaxone sodium powders is often measured using light scattering particle size analyzers. wiadlek.pl
Research into different formulations has shown that variations in dissolution time among ceftriaxone sodium products can be attributed to differences in powder surface characteristics, which are closely linked to particle size and crystal shape. researchgate.net In the development of nanoparticle-based systems, the Polydispersity Index (PDI) is a key parameter, where lower values signify a more uniform particle size distribution. nih.gov Studies have successfully produced ceftriaxone sodium-loaded nanoparticles with controlled sizes. For instance, an optimized formulation of enteric nanoparticles had a mean particle size of 258 nm. nih.gov Another study developed chitosan (B1678972) nanoparticles loaded with ceftriaxone sodium with an average diameter ranging from 30 to 250 nm. innovareacademics.in
Advanced techniques like membrane-assisted antisolvent crystallization have been utilized to produce uniform spherical particles of ceftriaxone sodium, which can improve the powder's flowability. researchgate.net It is noted, however, that as particle size decreases, the particles have a higher tendency to aggregate due to their high specific surface energy. innovareacademics.in
Table 1: Examples of Particle Size in Ceftriaxone Sodium Formulations
| Formulation Type | Mean Particle Size | Key Findings | Citations |
| Enteric Nanoparticles | 258 nm | Optimized formula with uniform size distribution. | nih.gov |
| Chitosan-loaded Nanoparticles | 30-250 nm | Spherical morphology; smaller particles prone to aggregation. | innovareacademics.in |
| Chitosan Nanoparticles | ~249 nm | Spherical shape confirmed by SEM analysis. | innovareacademics.in |
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the external morphology and surface texture of solid-state materials. carleton.edu In the analysis of anhydrous ceftriaxone sodium, SEM is used to study the shape and surface features of the crystals. wiadlek.pl For analysis, samples are typically placed on carbon tape and coated with a thin layer of gold. wiadlek.pl
SEM imaging has revealed significant morphological differences based on the preparation method. For example, a continuous recrystallization method was shown to produce distinct needle-shaped ceftriaxone crystals. wiadlek.pl In other applications, SEM has been used to confirm the spherical shape of ceftriaxone sodium-loaded nanoparticles, with one study reporting an average particle size of 249 nm. innovareacademics.in The technique is crucial for comparing the physical state and morphology of different ceftriaxone sodium preparations, which can explain variations in their physical properties. researchgate.net
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides detailed information about a sample's surface topography and mechanical properties at the nanoscale. fz-juelich.deoxinst.com The AFM operates by scanning a sharp tip attached to a cantilever across the sample surface, detecting deflections caused by forces between the tip and the surface. oxinst.com This allows for the characterization of surface morphology and roughness. mdpi.com
In pharmaceutical sciences, AFM is a powerful tool for characterizing the solid state of drug substances. nih.gov It can be used to generate topographic maps of the surface of anhydrous ceftriaxone sodium, revealing fine details about its texture and structure. fz-juelich.de Beyond imaging, AFM can measure local mechanical properties like adhesion, stiffness, and elastic modulus. oxinst.comresearchgate.net This capability is particularly valuable for distinguishing between crystalline and amorphous states on a material's surface. nih.gov Studies on other pharmaceutical compounds have shown that crystalline regions exhibit a significantly higher elastic modulus (e.g., >10 GPa) compared to their amorphous counterparts (e.g., ≤5 GPa). nih.gov This principle allows AFM to map and quantify the distribution of crystalline and amorphous domains on the surface of anhydrous ceftriaxone sodium, which is critical for understanding its stability and physical properties.
Spectroscopic Fingerprinting of Solid-State Forms
Spectroscopic techniques provide a non-destructive means to obtain a chemical "fingerprint" of a material, offering insights into its composition, structure, and physical state.
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique widely used for the quality assessment of pharmaceutical powders. nih.govamericanpharmaceuticalreview.com It can simultaneously evaluate both chemical composition and physical properties. americanpharmaceuticalreview.com For anhydrous ceftriaxone sodium, NIR spectroscopy has been used to detect both intra-lot and inter-lot variability, providing insights into the consistency and control of the manufacturing process. nih.gov
A significant application of NIR is its ability to predict the functional properties of the powder. researchgate.net When combined with multivariate analysis methods like partial least squares (PLS), NIR spectral data has been successfully correlated with the dissolution time of ceftriaxone sodium preparations. researchgate.net This predictive power stems from the fact that physical characteristics such as particle size and crystallinity directly affect the NIR spectrum. researchgate.net
To develop robust predictive models, it is crucial to account for these physical variations. Researchers have worked on creating universal quantitative NIR models for ceftriaxone sodium that are less sensitive to differences in crystallinity and particle size by using specific spectral preprocessing methods and carefully selected wavelength ranges. researchgate.net
Table 2: Applications of NIR Spectroscopy for Ceftriaxone Sodium
| Application | Method | Findings | Citations |
| Quality Assessment | Direct spectral analysis | Detected intra-lot and inter-lot variability in drug products. | nih.gov |
| Dissolution Prediction | NIR spectroscopy with Partial Least Squares (PLS) | Established a good relationship between NIR spectra and actual dissolution time. | researchgate.net |
| Content Determination | Universal quantitative models | Developed models to determine ceftriaxone and water content, accounting for crystallinity. | researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the solid-state analysis of anhydrous ceftriaxone sodium, providing information on its molecular structure and intermolecular interactions. sapub.org Samples are typically prepared as potassium bromide (KBr) pellets for analysis. wiadlek.plinnovareacademics.in
FTIR has been used to develop and validate a quantitative method for ceftriaxone sodium in powder for injection. sapub.org This method relies on measuring the absorbance of the carbonyl (C=O) band, which appears in the region between 1800 and 1700 cm⁻¹. sapub.org This spectral region is specific and useful for the accurate and precise determination of the compound. sapub.org The analysis of carbonyl stretch bands is also critical for understanding intermolecular interactions, as the position of the band can indicate whether the group is free or involved in hydrogen bonding. nih.gov
The full FTIR spectrum provides a characteristic fingerprint of the molecule. For ceftriaxone sodium, key peaks include those for C-H stretching and OH groups. researchgate.net The region from 1400 to 1450 cm⁻¹, corresponding to CH₂ deformation and C=C stretching, is also of analytical interest. researchgate.net FTIR is also employed to study the interactions between ceftriaxone sodium and other components in a formulation, by observing shifts or changes in characteristic peaks. innovareacademics.in
Solid-State Nuclear Magnetic Resonance (ssNMR) Applications
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive analytical technique used for the detailed characterization of pharmaceutical solids, including Anhydrous Ceftriaxone Sodium. europeanpharmaceuticalreview.compharmacompass.com Its application is crucial for understanding the material's properties at a molecular level, which is not accessible by other methods like X-ray diffraction alone. europeanpharmaceuticalreview.com
The primary applications of ssNMR in the context of Anhydrous Ceftriaxone Sodium include:
Polymorph and Crystalline Form Identification: ssNMR can distinguish between different crystalline forms (polymorphs) and differentiate crystalline material from its amorphous state. europeanpharmaceuticalreview.com Each unique crystal lattice environment results in a distinct ssNMR spectrum. The most commonly utilized nuclei for this purpose in pharmaceutical analysis are ¹³C and ¹⁹F, with ¹⁵N, ³¹P, and ²³Na also being employed depending on the molecular structure. europeanpharmaceuticalreview.com For Anhydrous Ceftriaxone Sodium, ¹³C, ¹⁵N, and ²³Na ssNMR would be particularly informative for characterizing its solid form.
Structural Elucidation: The technique provides detailed information about the local chemical environment of each atom in the molecule, helping to confirm the molecular structure in the solid state. sfda.gov.sapharmacompass.com
Stability and Degradation Analysis: ssNMR can be used to monitor for subtle changes in the solid form during storage or manufacturing, such as form conversions or the onset of chemical degradation, which can impact the stability of the drug substance. europeanpharmaceuticalreview.com
Quantification of Impurities: The technique is sensitive enough to detect and, in many cases, quantify low levels of other forms, such as identifying a small percentage of an undesired polymorph or amorphous content within a predominantly crystalline batch. europeanpharmaceuticalreview.com The limit of quantification (LOQ) is often established at a signal-to-noise ratio of 10:1. europeanpharmaceuticalreview.com
Hygroscopicity and Water Interaction Studies
Anhydrous Ceftriaxone Sodium is described as a crystalline powder that is hygroscopic, meaning it readily takes up and retains moisture from the atmosphere. sfda.gov.samoph.go.thhres.caunesp.br This property is a critical factor in its stability, handling, and formulation. The interaction with water has been the subject of specific studies to understand its impact on the material's physical and chemical properties.
Research into the stability of ceftriaxone disodium (B8443419) in the solid state has involved exposing the compound to environments with controlled relative humidity (RH). In one such study, samples were stored in desiccators containing various saturated inorganic salt solutions to achieve specific RH levels, such as sodium bromide (~50.9% RH), sodium nitrate (B79036) (~66.5% RH), and sodium chloride (~76.4% RH), at elevated temperatures to accelerate degradation and study the effects of moisture. ptfarm.pl These studies are fundamental to establishing appropriate storage and packaging conditions.
Impact of Water Content on Solid-State Properties
The presence of water has a significant impact on the solid-state properties and stability of Ceftriaxone Sodium. The absorption of water can lead to changes in the crystal structure and accelerate chemical degradation. ptfarm.plresearchgate.net
Studies combining powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) have shown that water absorption or loss due to environmental humidity can cause a reversible redistribution of water molecules within the crystal lattice of ceftriaxone sodium hydrate (B1144303) products. researchgate.net While this redistribution does not necessarily alter the fundamental crystal structure, it can affect the product's stability. researchgate.net Under certain conditions, such as storage at 25 °C for some generic versions, an irreversible distribution of hydrate water may occur, compromising stability. researchgate.net
The chemical stability is also directly affected by water content. Kinetic studies on the degradation of ceftriaxone disodium have demonstrated a clear correlation between the rate of degradation and the relative humidity of the storage environment. As the relative air humidity increases, the degradation rate constant (k) of the compound also increases significantly, indicating that moisture accelerates the decomposition of the substance. ptfarm.pl
The table below, derived from data on the degradation of Ceftriaxone Sodium preparations at 358 K (85°C), illustrates the influence of relative humidity on the stability of the compound. ptfarm.pl
| Preparation | Relative Humidity (RH %) | Rate Constant, k (h⁻¹) x 10³ |
|---|---|---|
| Biotrakson | 0.0 | 1.52 ± 0.12 |
| 50.9 | 19.7 ± 1.6 | |
| 66.5 | 101 ± 14 | |
| 76.4 | 286 ± 32 | |
| Tartriakson | 0.0 | 1.83 ± 0.15 |
| 50.9 | 20.3 ± 1.2 | |
| 66.5 | 106 ± 12 | |
| 76.4 | 312 ± 25 |
This data quantitatively demonstrates that higher water content, facilitated by increased relative humidity, leads to a substantial decrease in the chemical stability of solid Ceftriaxone Sodium. ptfarm.pl
Chemical Stability and Degradation Kinetics of Anhydrous Ceftriaxone Sodium
Forced Degradation Studies and Stress Testing
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. Anhydrous ceftriaxone (B1232239) sodium is susceptible to degradation under various stress conditions, including acidic, basic, neutral, oxidative, thermal, and photolytic environments. nih.gov
Acidic Hydrolysis Pathways
Anhydrous ceftriaxone sodium demonstrates significant degradation under acidic conditions. nih.gov Studies have shown that in the presence of 0.1 N hydrochloric acid (HCl), ceftriaxone undergoes hydrolysis, leading to a notable loss of the active compound. nih.govresearchgate.net One study reported an 11.0% degradation when ceftriaxone sodium was subjected to acid hydrolysis. nih.gov Another investigation found that different brands of ceftriaxone injection exhibited degradation ranging from 9.68% to 47.96% in an acidic medium. researchgate.net
The degradation pathway in acidic solution primarily involves the cleavage of the β-lactam ring. ptfarm.pl A key degradation product formed is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine. ptfarm.pl Additionally, hydrolysis of the -CH2-S- group at the C-3 position of the cephem nucleus occurs. ptfarm.pl The degradation process can also lead to the opening of the β-lactam ring and isomerization of the N-oxime function. ptfarm.pl The rate of degradation is influenced by temperature, with studies conducted at 353 K to accelerate the process. ptfarm.pl
| Stress Condition | Degradation (%) | Reference |
| 0.1 N HCl | 11.0 | nih.gov |
| Acidic Medium (Brand CTX1) | 9.68 | researchgate.net |
| Acidic Medium (Brand CTX4) | 47.96 | researchgate.net |
| 0.1 M HCl (30 mins) | 19.6 | nih.gov |
| 10 mM ammonium (B1175870) formate (B1220265) with 2% formic acid (pH ~2) at 4°C (48 hrs) | 95 | nih.gov |
Basic Hydrolysis Mechanisms
In alkaline conditions, ceftriaxone also undergoes degradation, although some studies suggest it is more stable under basic conditions compared to acidic ones. nih.gov One study indicated no significant degradation in a 0.1 N sodium hydroxide (B78521) (NaOH) solution, with a recovery of nearly 100%. nih.gov However, other research demonstrates that at a higher pH and temperature, degradation does occur. ptfarm.plwiley.com
The primary mechanism of degradation in a basic solution is the opening of the β-lactam ring. ptfarm.pl This is often accompanied by epimerization at the C-7 position and lactonization involving the 4-carboxyl and a hydroxyl group formed from the hydrolysis of the C-3 substituent. ptfarm.pl A principal degradation product identified under basic, acidic, and neutral conditions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine. ptfarm.pl The degradation kinetics in a basic medium, such as 0.5 mole/l NaOH at 310 K, follow pseudo-first-order kinetics. ptfarm.pl Studies have also identified the formation of a 7-epicephalosporin, a 3-methylidene compound, and its 6-epimer as major degradation products in alkaline hydrolysis (pH 10.5) at 37°C. wiley.com The formation of hydroxyl radicals is faster in alkaline conditions, contributing to more effective degradation compared to acidic conditions. uinjkt.ac.id
Neutral pH Degradation and Kinetics
The stability of ceftriaxone in aqueous solutions is pH-dependent, with optimal stability observed around a neutral pH. mdpi.com The ideal pH for stability is reported to be 7.5, where at 37°C for over 6 hours, only about 10% of the ceftriaxone degrades. mdpi.comresearchgate.net However, degradation is more rapid at both lower and higher pH values. mdpi.comresearchgate.net
At neutral pH, the degradation pathways include isomerization, hydrolysis of the group at C-3, opening of the β-lactam ring, and reversible epimerization at C-7. ptfarm.pl One of the isomers observed is likely related to the N-oxime function. ptfarm.pl The degradation of ceftriaxone in aqueous solutions at room temperature follows first-order kinetics. researchgate.net The rate of degradation is also influenced by temperature, with lower temperatures enhancing stability. mdpi.comresearchgate.net For instance, aqueous solutions of ceftriaxone are stable for 4 days at room temperature. mdpi.com In a study comparing degradation in water and cerebrospinal fluid, lower storage temperatures and the presence of a phosphate (B84403) buffer (pH 6.0) improved stability. researchgate.net
| pH | Temperature | Degradation | Time | Reference |
| 7.5 | 37°C | ~10% | > 6 hours | mdpi.comresearchgate.net |
| 5.5 | Not specified | Significant | Not specified | walshmedicalmedia.com |
| 6.5 - 8.5 | Not specified | < 10% | 6 hours | walshmedicalmedia.com |
Oxidative Degradation Profiles
Ceftriaxone sodium is susceptible to oxidative degradation. nih.gov Forced degradation studies using hydrogen peroxide (H₂O₂) have confirmed this susceptibility. nih.gov One study reported a 7.95% degradation of ceftriaxone sodium when treated with 5% H₂O₂. nih.gov Another study investigating the electrochemical degradation of ceftriaxone highlighted that the process involves both direct electrochemical oxidation and indirect chemical oxidation by oxyhalogenated species. mdpi.com
The Fenton oxidation process has also been shown to effectively degrade ceftriaxone. usm.mysemanticscholar.org In this process, hydroxyl radicals (•OH) are generated, which are powerful oxidizing agents that attack the ceftriaxone molecule. nih.gov The sulfur atom of the thioether group in the ceftriaxone structure can be oxidized to the corresponding sulfoxide. mdpi.com The degradation of ceftriaxone via the Fenton process is influenced by factors such as pH and temperature, with optimal degradation observed at pH 2.6. usm.mysemanticscholar.org Several intermediate degradation products have been identified through this process, including 5-thiazolecarboxylic acid. usm.mysemanticscholar.org
Thermal Degradation Characteristics
Thermal stress can induce the degradation of anhydrous ceftriaxone sodium, although it is found to be relatively stable compared to degradation under acidic or oxidative conditions. nih.gov Studies on the solid-state stability of ceftriaxone sodium in commercial preparations (Biotrakson and Tartriakson) have shown that degradation follows first-order kinetics in dry air (RH = 0%). ptfarm.pl The rate of degradation is dependent on temperature, and as the temperature increases, the rate of degradation also increases. ptfarm.pl During thermal degradation, the color of the substance may change from white to yellow and then to pale brown. ptfarm.pl
In solution, higher temperatures also lead to greater degradation. researchgate.netnih.govnih.gov For example, the degradation of ceftriaxone in water and cerebrospinal fluid was greater at higher temperatures. researchgate.net Similarly, in human serum, ceftriaxone stability decreased as the storage temperature increased from -70°C to 37°C. nih.govasm.org After 120 hours at 37°C, only 33.08% of the initial activity remained in unbuffered human serum. nih.govasm.org
| Temperature | Condition | Remaining Activity/Stability | Time | Reference |
| -20°C, -40°C, -70°C | Diluted human serum | > 90% | 3 months | nih.govnih.gov |
| -20°C | Unbuffered human serum | 82.41% | 3 months | nih.gov |
| -40°C | Unbuffered human serum | 84.92% | 3 months | nih.gov |
| -70°C | Unbuffered human serum | 88.96% | 3 months | nih.gov |
| 4°C | Unbuffered human serum | 80.33% | 55 days | nih.gov |
| 4°C | Diluted human serum | 86.25% | 55 days | nih.gov |
| 37°C | Unbuffered human serum | 33.08% | 120 hours | nih.govasm.org |
| 37°C | Diluted human serum | > 60% | 120 hours | nih.govasm.org |
| 25°C | Sterile water (100mg/ml) | Stable | 3 days | rjptonline.org |
| 4°C | Sterile water (100mg/ml) | Stable | 10 days | rjptonline.org |
Photolytic and Photo-induced Degradation
Anhydrous ceftriaxone sodium is sensitive to light and undergoes photolytic degradation. nih.govnih.gov Exposure to UV radiation can cause slight degradation of the drug. nih.gov Studies have shown that both the dry powder and its solutions should be protected from excessive light. nih.gov
The photodegradation of ceftriaxone in aqueous solutions can be enhanced by the presence of a photocatalyst like titanium dioxide (TiO₂) or through advanced oxidation processes such as UVC/H₂O₂. uinjkt.ac.idresearchgate.net Under UVA-B radiation, 95.6% of ceftriaxone was removed after 60 minutes, whereas degradation under solar radiation for the same duration was minimal (3.2%). nih.gov The photodegradation process involves the generation of reactive oxygen species (ROS) like hydroxyl radicals and superoxide (B77818) radical anions, which participate in the photooxidation of ceftriaxone. rsc.org The degradation efficiency is influenced by factors such as the light source, pH, and the presence of other substances. uinjkt.ac.id For instance, the degradation percentage of ceftriaxone using TiO₂ nanoparticles was higher with a white mercury UV lamp compared to a UV BLB lamp. uinjkt.ac.id The presence of anionic species can improve photolysis efficiency, but in a UVC/H₂O₂ process, it can decrease the degradation ability. researchgate.net
Electrochemical Degradation Pathways
The electrochemical stability of anhydrous ceftriaxone sodium has been investigated, revealing its susceptibility to degradation under specific electrochemical conditions. Studies using cyclic voltammetry (CV) and constant current electrolysis on a platinum electrode show that the degradation pathway is significantly influenced by the surrounding electrolyte composition, particularly in the presence of halide ions. mdpi.comdoaj.org
In aqueous solutions containing sodium halides, the electrochemical behavior of ceftriaxone varies. doaj.org The addition of ceftriaxone to these solutions causes notable changes in cyclic voltammetry characteristics, indicating interactions between the antibiotic, active species from the electrolyte, and the platinum electrode surface. doaj.orgresearchgate.net When a constant current density is applied, the degradation rate is highly dependent on the specific halide ion present. mdpi.comresearchgate.net
In the presence of fluoride (B91410) ions (F⁻) , ceftriaxone is relatively stable, undergoing gradual but incomplete decomposition over a period of about 60 minutes. mdpi.comdoaj.orgresearchgate.net
In the presence of chloride (Cl⁻) and bromide (Br⁻) ions , ceftriaxone undergoes almost complete electrochemical degradation or transformation in significantly shorter times, approximately 10 and 5 minutes, respectively. mdpi.comdoaj.orgresearchgate.net The electro-transformation reaction reaches completion after 30 to 60 minutes. doaj.orgresearchgate.net
In the presence of iodide ions (I⁻) , instantaneous interactions with ceftriaxone are observed. mdpi.comdoaj.orgresearchgate.net
These findings suggest that the electrochemical degradation of ceftriaxone can be triggered, with the halide ions likely participating in the formation of reactive species that attack the ceftriaxone molecule. researchgate.net The process can be utilized for the decomposition of the antibiotic, with studies also exploring the use of composite anodes like TiO2/Nano-graphite for electro-catalytic degradation. publish.csiro.au
Table 1: Summary of Ceftriaxone Electrochemical Degradation in the Presence of Halide Ions This table is interactive. You can sort and filter the data.
| Halide Ion | Stability of Ceftriaxone | Degradation Time (Approx.) | Extent of Degradation | Reference |
|---|---|---|---|---|
| Fluoride (F⁻) | Relatively stable | ~60 minutes | Gradual, incomplete | mdpi.comdoaj.orgresearchgate.net |
| Chloride (Cl⁻) | Unstable, electro-transformed | ~10 minutes | Almost complete | mdpi.comdoaj.orgresearchgate.net |
| Bromide (Br⁻) | Unstable, electro-transformed | ~5 minutes | Almost complete | mdpi.comdoaj.orgresearchgate.net |
| Iodide (I⁻) | Highly reactive | Instantaneous interaction | Instantaneous | mdpi.comdoaj.orgresearchgate.net |
Identification and Characterization of Degradation Products
The degradation of anhydrous ceftriaxone sodium results in a variety of related substances and impurities. The identification and structural elucidation of these degradation products are critical for understanding the stability of the parent molecule. This is accomplished through the use of advanced analytical techniques that separate and characterize the individual compounds formed during degradation.
Spectroscopic and Chromatographic Elucidation of Impurities
A range of analytical methods are employed to separate and identify the degradation products of ceftriaxone. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating ceftriaxone from its impurities, with methods often using a C18 column and UV detection. rsc.orgscienceasia.orgscispace.com The mobile phase composition is optimized to achieve good resolution and symmetric peak shapes for both the parent drug and its degradants. scienceasia.org Forced degradation studies, involving exposure to stress conditions like acid, base, and heat, are used to generate and identify potential impurities. scispace.com
For structural identification, HPLC is often coupled with mass spectrometry (LC-MS). rsc.orgjst.go.jp This technique allows for the determination of the molecular masses of the degradation products. researchgate.net For instance, LC-MS has been used to identify degradation products by collecting eluting fractions from the HPLC and analyzing them via mass spectrometry. rsc.orgrsc.org Further characterization is achieved using various one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, which provide detailed structural information about the isolated impurities. nih.gov Spectroscopic methods such as UV-Vis spectrophotometry and spectrofluorimetry are also utilized for the determination of ceftriaxone and its degradation products. mdpi.comunesp.br
Isomerization Phenomena (e.g., syn-anti, epimerization)
Ceftriaxone is known to undergo several isomerization reactions in aqueous solutions. ptfarm.pl A reversible isomerization has been observed, and the resulting isomer's structure was determined using mass spectrometry and NMR. nih.gov This process involves the nucleophilic attack of N-5′ on C-3. researchgate.net The syn-configuration of the methoxyimino moiety in ceftriaxone is crucial for its stability against β-lactamases, but isomerization to the inactive E-isomer (an anti-isomer) can occur, particularly upon exposure to light. researchgate.netwikipedia.org
Epimerization is another significant degradation pathway. This can occur at the C-6 or C-7 position of the cephalosporin (B10832234) nucleus. ptfarm.plresearchgate.net Studies have noted that in basic solutions, the degradation of ceftriaxone can involve simultaneous opening of the β-lactam ring and epimerization at C-7. ptfarm.pl However, some research indicates that unlike other cephalosporins, ceftriaxone does not form the Δ²-isomer upon hydrolysis, despite having a bulky group at the C-3' position. ic.ac.uk
β-Lactam Ring Opening Mechanisms
The cleavage of the four-membered β-lactam ring is the primary mechanism responsible for the inactivation of ceftriaxone and other β-lactam antibiotics. researchgate.netwikipedia.org This process is primarily hydrolytic and can be catalyzed by enzymes (β-lactamases) or occur under specific chemical conditions (e.g., acidic or basic pH). ptfarm.plnih.gov
The mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. researchgate.netnih.gov In the case of serine β-lactamases, a conserved serine residue acts as the nucleophile, leading to the formation of a covalent acyl-enzyme intermediate. researchgate.netnih.gov This intermediate is then hydrolyzed, releasing the inactivated antibiotic and regenerating the free enzyme. nih.govwikipedia.org Chemical hydrolysis in aqueous solutions also proceeds via nucleophilic attack, typically by a hydroxide ion in basic conditions, which cleaves the ring. ic.ac.uk Studies have shown that β-lactam ring opening is a key step in the degradation of ceftriaxone in acidic, basic, and neutral solutions. ptfarm.plresearchgate.net
Dimer and Other Novel Degradation Species
In addition to common hydrolytic products and isomers, more complex degradation species of ceftriaxone have been identified. A previously unreported dimer-type impurity has been discovered in aged ceftriaxone samples. nih.gov The proposed structure of this dimer has been supported by MS/MS fragmentation analysis. researchgate.net
Kinetic Studies of Degradation
The degradation of anhydrous ceftriaxone sodium generally follows pseudo-first-order kinetics under various conditions. ptfarm.pl Kinetic studies are essential for determining the rate of degradation and the stability of the drug over time. The rate is highly dependent on factors such as pH, temperature, and the presence of other substances. ptfarm.plasm.org
In aqueous solutions, the degradation kinetics have been studied across a range of pH values and temperatures. ptfarm.pl For example, the stability of ceftriaxone was evaluated in human serum at different temperatures (37°C, 4°C, -20°C, -40°C, and -70°C), with semilogarithmic plots of residual concentration versus time used to determine the degradation rate. asm.org At 37°C, significant degradation occurs within 120 hours, whereas the drug is much more stable at refrigerated and frozen temperatures. asm.org
Electrochemical degradation studies have also provided kinetic data. In the presence of bromide ions, the degradation of ceftriaxone was found to obey first-order reaction kinetics. mdpi.com Photocatalytic degradation studies using various catalysts also report on the kinetics, often fitting the data to a first-order reaction model to determine the apparent degradation kinetic constants. researchgate.netmdpi.com The degradation rate can be significantly enhanced by these advanced oxidation processes. researchgate.net
Table 2: Selected Kinetic Data for Ceftriaxone Degradation This table is interactive. You can sort and filter the data.
| Condition | Kinetic Model | Rate Constant (k) | Medium | Reference |
|---|---|---|---|---|
| Basic Solution (pH 13.22, 310 K) | Pseudo-first-order | Not specified | 0.5 M NaOH | ptfarm.pl |
| Undiluted Human Serum (37°C) | First-order | Not specified | Human Serum | asm.org |
| Electrochemical (with Br⁻ ions) | First-order | 1.361 uA min⁻¹ | 0.1 mol L⁻¹ NaBr | mdpi.com |
| UVC/H₂O₂ Process (pH 5) | Pseudo-first-order | 0.0302 min⁻¹ | Aqueous Solution | researchgate.net |
| Photocatalysis (ZnO/micronized β-CD) | First-order | 3.21 min⁻¹ | Aqueous Solution | mdpi.com |
Determination of Reaction Orders and Rate Constants
The degradation of ceftriaxone sodium in aqueous solutions often follows specific kinetic models. Studies have shown that the degradation can exhibit pseudo-first-order kinetics, particularly with the opening of the β-lactam ring. ptfarm.plrjptonline.org However, the reaction order can vary depending on the specific conditions.
In some environments, the degradation follows zero-order kinetics. For instance, in the presence of certain ions like fluoride and chloride, the decomposition of ceftriaxone has been observed to be a zero-order reaction. mdpi.com Conversely, when bromide ions are present, the degradation kinetics switch to a first-order reaction. mdpi.com The degradation at room temperature and at +8 °C has also been reported to follow first-order kinetics. journalsweb.orgresearchgate.net In dry air (RH = 0%), the degradation is a first-order reaction, but in the presence of humidity (50.9% to 76.4% RH), it transitions to an autocatalytic first-order reaction. ptfarm.plnih.gov
The rate constants for these reactions are crucial for predicting the stability of the compound. For example, in an inert sodium sulfate (B86663) solution, the zero-order rate constant for ceftriaxone degradation was determined to be 0.0044 uA min⁻¹. mdpi.com In the presence of fluoride and chloride ions, the zero-order rate constants were 0.0096 uA min⁻¹ and 0.1677 uA min⁻¹, respectively. mdpi.comresearchgate.net For the first-order degradation in the presence of bromide ions, a significantly higher rate constant of 1.361 uA min⁻¹ was calculated. mdpi.comresearchgate.net
Interactive Data Table: Kinetic Models and Rate Constants for Ceftriaxone Degradation
| Condition | Reaction Order | Rate Constant (k) | Final Degradation Time | Reference |
| In 0.1 mol L⁻¹ Na₂SO₄ solution | Zero-order | 0.0044 uA min⁻¹ | 204 min | mdpi.com |
| In presence of F⁻ ions | Zero-order | 0.0096 uA min⁻¹ | 84 min | mdpi.comresearchgate.net |
| In presence of Cl⁻ ions | Zero-order | 0.1677 uA min⁻¹ | 5.5 min | mdpi.comresearchgate.net |
| In presence of Br⁻ ions | First-order | 1.361 uA min⁻¹ | ~3 min (close to 100% degradation) | mdpi.comresearchgate.net |
Influence of Temperature and pH on Degradation Kinetics
Temperature and pH are paramount factors influencing the degradation rate of ceftriaxone sodium. Generally, an increase in temperature accelerates the degradation process. researchgate.net Studies have demonstrated that lower storage temperatures significantly enhance the chemical stability of ceftriaxone in aqueous solutions. researchgate.net For instance, ceftriaxone solutions are stable for a longer duration at 4°C compared to room temperature. rjptonline.org At -20°C, the concentration of ceftriaxone can remain above 90% of its initial concentration for an extended period. journalsweb.orgresearchgate.net In one study, ceftriaxone in diluted human serum retained at least 90% of its initial activity after 3 months of storage at -20, -40, and -70°C. nih.govnih.gov After 120 hours at 37°C, ceftriaxone in unbuffered human serum contained only 33.08% of its initial activity, while samples in diluted human serum (pH 6.0) contained over 60%. nih.govnih.govasm.org
The pH of the solution also plays a critical role. Ceftriaxone is known to be unstable in aqueous solutions, with its stability being pH-dependent. mdpi.com The ideal pH for its stability in an aqueous solution is around 7.5. mdpi.com At this pH, even after 6 hours at 37°C, only about 10% of the ceftriaxone degrades. mdpi.com However, degradation is more rapid at both lower and higher pH values. mdpi.com The hydrolysis of ceftriaxone is subject to catalysis by hydrogen ions at low pH and involves spontaneous hydrolysis across a wide pH range from 0.42 to 13.54. ptfarm.pl The compound shows significant degradation under acidic hydrolysis but is relatively stable under alkaline conditions. nih.govscispace.com Maximum stability is generally observed in the pH range of 4.5 to 6.5. researchgate.net
Kinetic Isotope Effect (KIE) in Degradation Studies
The kinetic isotope effect (KIE) has been utilized to investigate the degradation mechanisms of ceftriaxone. A study focusing on the degradation in water (H₂O) versus deuterium (B1214612) oxide (D₂O) revealed valuable insights. nih.gov By comparing the degradation rates in these two solvents, a kinetic isotope effect was observed, which helps in understanding the nature of the initial degradation steps. nih.gov The study, which employed HPLC analysis and quantitative ¹H NMR spectroscopy, demonstrated that replacing H₂O with D₂O can have a stabilizing effect on ceftriaxone. nih.gov This suggests that proton transfer is involved in the rate-determining step of the degradation pathway.
Stability-Indicating Method Development for Degradation Monitoring
To accurately monitor the degradation of anhydrous ceftriaxone sodium, robust stability-indicating analytical methods are essential. These methods must be able to separate the intact drug from its degradation products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. ijprs.comijpsr.comiosrphr.orgunesp.br
Several stability-indicating HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. nih.govscispace.comijprs.comiosrphr.org These methods are capable of quantifying ceftriaxone in the presence of its degradation products formed under various stress conditions, such as acid and base hydrolysis, oxidation, and exposure to heat and light. ijprs.comijpsr.comiosrphr.org For example, a reverse-phase HPLC method using a C18 column and a mobile phase of phosphate buffer and methanol (B129727) can effectively separate ceftriaxone and its co-formulated drug, sulbactam (B1307), from their degradation products. ijprs.com Another method utilizes an ion-pair liquid chromatographic technique with a mobile phase containing acetonitrile (B52724), phosphate buffer, and tetrabutylammonium (B224687) bromide. researchgate.net
Spectroscopic methods have also been developed as a simple and selective alternative for stability studies. nih.govscispace.com A UV spectroscopic method based on the measurement of absorbance at 241 nm in an aqueous medium has been validated for the assay of ceftriaxone sodium. nih.gov Infrared spectroscopy offers another approach, quantifying the drug by measuring the absorbance of the carbonyl band between 1800 and 1700 cm⁻¹. sapub.org
Interactive Data Table: Forced Degradation Studies of Ceftriaxone Sodium
| Stress Condition | % Degradation of Ceftriaxone | % Degradation of Sulbactam (in combination) | Reference |
| 0.1N NaOH (70°C, 4 hours) | 11.51% | 19.31% | iosrphr.org |
| Thermal (60°C, 24 hours) | 0.53% | 0.46% | iosrphr.org |
| Photolytic (1.2 million lux hrs, 200 w/m²) | Least degradation | - | iosrphr.org |
| Acid Hydrolysis (0.1 N HCl) | Significant degradation | - | nih.govscispace.com |
| Oxidation (5% H₂O₂) | Significant degradation | - | nih.gov |
| Alkaline Hydrolysis (0.1 N NaOH) | Stable | - | nih.govscispace.com |
Influence of Environmental Factors on Long-Term Chemical Stability
The long-term stability of anhydrous ceftriaxone sodium is significantly influenced by environmental factors, primarily humidity, temperature, and light. gene.comnih.gov
Humidity: Anhydrous ceftriaxone sodium is hygroscopic, meaning it readily absorbs moisture from the air. gene.com The presence of water can accelerate degradation. nih.gov Studies have shown that the degradation rate of ceftriaxone sodium increases with increasing relative humidity (RH). ptfarm.plnih.gov For instance, the degradation kinetics are different in dry air (RH=0%) compared to humid conditions (RH > 50%). ptfarm.plnih.gov While water absorption may not permanently alter the crystal structure, it can cause a reversible redistribution of water molecules within the crystal lattice, which in turn affects stability. nih.govnih.gov
Temperature: As discussed previously, temperature is a critical factor. Long-term storage at elevated temperatures leads to increased degradation. nih.gov To ensure stability, it is recommended to store anhydrous ceftriaxone sodium in cool conditions. nih.gov
Light: Exposure to light, particularly UV radiation, can also contribute to the degradation of ceftriaxone sodium. nih.goviosrphr.org While some studies indicate that the degradation under photolytic conditions is less severe compared to other stress factors like acid or base hydrolysis, it is still a factor to consider for long-term storage. iosrphr.org
The stability of ceftriaxone sodium can be evaluated through long-term and accelerated stability tests, where samples are stored under controlled conditions of temperature and humidity for extended periods. google.com These tests provide the necessary data to establish appropriate storage conditions and shelf-life for the drug product. google.com
Impurity Profiling and Analytical Method Development for Anhydrous Ceftriaxone Sodium
Impurity Identification and Structural Elucidation
Impurities in Anhydrous Ceftriaxone (B1232239) Sodium can be broadly categorized into related substances from synthesis, degradation products due to instability, and process impurities.
Related Substances and By-products from Synthesis
The synthesis of Ceftriaxone Sodium is a multi-step process that can lead to the formation of several related substances and by-products. google.com One common route involves the condensation of 7-amino-cephalosporanic acid (7-ACA) with a triazine ring to produce 7-amino-ceftriaxone (7-ACT). google.com This intermediate is then reacted with 2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid benzothiazole (B30560) ester (MEAM) to form ceftriaxone. google.com
Potential impurities arising from the synthesis include:
Ceftriaxone E-isomer: An isomer of ceftriaxone that can be formed during the synthesis process. scribd.com The United States Pharmacopeia (USP) specifies a resolution of not less than 3.0 between the ceftriaxone and ceftriaxone E-isomer peaks in chromatographic analysis. scribd.com
(Z)-2-(2-Chloroacetamido-4-thiazolyl)-2-syn-methoxyiminoacetyl chloride: A reactive intermediate that can remain as an impurity if the reaction is incomplete. scribd.com
7-Aminocephalosporanic acid (7-ACA): A key starting material that may be present as an unreacted impurity. uspnf.com
Ceftriaxone triazine analog: An impurity related to the triazine ring structure of ceftriaxone. uspnf.com
Deacyl ceftriaxone: Formed by the removal of the acyl side chain.
The synthesis process can be complex, involving the use of various reagents and solvents, which can also contribute to the impurity profile. For instance, one patented method involves the reaction of (N,O)-bis silylated 7-amino-3-desacetoxy-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)-thio]-3-cephem-4-carboxylic acid with a reactive derivative of 4-halo-2-methoxyimino-3-oxobutyric acid. google.com Another approach utilizes a "one-pot" synthesis to minimize intermediate handling and potential contamination. google.com
Degradation Products from Instability
Anhydrous Ceftriaxone Sodium is susceptible to degradation under various stress conditions, leading to the formation of degradation products. The degradation kinetics of ceftriaxone often follow first-order reactions. researchgate.net It is sensitive to light, and exposure can catalyze its decomposition. scribd.comresearchgate.net
Common degradation pathways and resulting products include:
Hydrolysis: Ceftriaxone can undergo hydrolysis, particularly in acidic or alkaline conditions. Alkaline hydrolysis can lead to the opening of the beta-lactam ring, which is crucial for its antibacterial activity. researchgate.net Studies have shown significant degradation in basic mediums. researchgate.net Acidic conditions can also cause degradation. researchgate.netnih.gov
Oxidation: The molecule is susceptible to oxidative degradation. nih.gov
Thermal Degradation: Exposure to high temperatures can lead to the formation of degradation products. nih.gov During forced degradation studies, the color of the substance can change from white to yellow and then to a pale brown. ptfarm.pl
Photodegradation: Exposure to UV and visible radiation can result in degradation products. researchgate.net
The British Pharmacopoeia lists several impurities, including Impurity A (the E-isomer), Impurity B, Impurity C, Impurity D, and Impurity E. researchgate.net
Process Impurities and Residues
Process impurities are substances that are introduced during the manufacturing process but are not related to the drug substance itself. These can include:
Residual Solvents: Solvents used during synthesis and purification, such as acetone (B3395972) and ethyl acetate (B1210297), may remain in the final product if not completely removed. scribd.com
Reagents and Catalysts: Unreacted reagents or catalysts from the synthesis process can also be present as impurities.
Impurities from Starting Materials: Impurities present in the starting materials, such as 7-ACA, can be carried through the synthesis and appear in the final product. google.com
One study identified tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (B193997) as a major impurity in a ceftriaxone sodium preparation for injection. nih.gov
Chromatographic Techniques for Purity Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity analysis of Anhydrous Ceftriaxone Sodium. These methods allow for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its impurities.
High-Performance Liquid Chromatography (HPLC) Development and Validation
Developing and validating a stability-indicating HPLC method is crucial for ensuring the quality of Ceftriaxone Sodium. Such a method should be able to separate ceftriaxone from its impurities and degradation products. researchgate.net Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, robustness, and sensitivity. gsconlinepress.comresearchgate.net
Several HPLC methods have been developed for the analysis of ceftriaxone sodium, often in combination with other drugs like sulbactam (B1307) or tazobactam (B1681243). tsijournals.comijpsr.com These methods are designed to be simple, accurate, and rapid for routine quality control. tsijournals.com
Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for the analysis of Anhydrous Ceftriaxone Sodium and its impurities. ekb.egiaea.org In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. ekb.egiaea.org
Typical RP-HPLC Method Parameters: A variety of RP-HPLC methods have been developed, with variations in the mobile phase composition, flow rate, and detection wavelength to optimize the separation.
| Parameter | Method 1 ekb.eg | Method 2 iaea.org | Method 3 tsijournals.com | Method 4 jddtonline.info | Method 5 researchgate.net |
| Stationary Phase | C18 | C18 (25cm, 4.6mm, 5μm) | C18 | Promosil C-18 (250 mm, 4.6 mm, 5µm) | Xterra C18 (4.6 x 150mm, 5µm) |
| Mobile Phase | 80:20 Buffer:Methanol (B129727) | Buffer (93%):2-Propanol (7%) | Acetonitrile (B52724):0.03M phosphate (B84403) buffer (55:45, v/v) with triethylamine (B128534) and tetraheptyl ammonium (B1175870) bromide | Buffer:Methanol (90:10 v/v), pH 6.8 | Disodium (B8443419) hydrogen phosphate buffer:Acetonitrile (65:35), pH 4.3 |
| Flow Rate | 0.7 mL/min | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 241 nm | 254 nm | 230 nm | 260 nm | 242 nm |
| Column Temperature | 30 °C | - | - | Ambient | - |
| Retention Time | 4.69 min | - | 11.54 min | 7.111 min | 2.6 min |
| Linearity Range | - | 8 - 178 μg/mL | 50.0 - 400.0 μg/mL | 1-20 µg/ml | 10.0 -100.0 μg/ml |
| Correlation Coeff. | 0.9985 | 0.9999 | 0.9999 | - | 0.999 |
The development of these methods often involves optimizing the mobile phase composition, such as the ratio of buffer to organic modifier (e.g., methanol or acetonitrile), to achieve the best separation of peaks. ekb.eg The pH of the mobile phase is also a critical parameter that can be adjusted to improve resolution. jddtonline.info Ion-pair reagents, like tetraheptyl ammonium bromide, can be added to the mobile phase to enhance the retention and separation of ionic compounds. tsijournals.com
Validation studies for these RP-HPLC methods have demonstrated good linearity, with correlation coefficients (R²) typically greater than 0.999. tsijournals.comiaea.orgresearchgate.net The methods are also shown to be precise, with low relative standard deviation (RSD) values, and accurate, with good recovery rates. tsijournals.comiaea.org The limit of detection (LOD) and limit of quantification (LOQ) are determined to ensure the method's sensitivity for detecting low levels of impurities. ekb.egscienceasia.org
Ion-Pair Liquid Chromatography
Ion-pair liquid chromatography (LC) is a valuable technique for the separation of ionic and highly polar compounds like ceftriaxone and its related impurities. This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, allowing for its retention on a reversed-phase column.
One study describes an isocratic LC method for the simultaneous determination of ceftriaxone sodium and sulbactam sodium. scispace.com The separation was achieved on a Hypersil ODS C-18 column using a mobile phase composed of acetonitrile and tetrabutyl ammonium hydroxide (B78521) (TBAH) buffer (70:30) adjusted to pH 7.0 with orthophosphoric acid. scispace.com TBAH acts as the ion-pairing reagent, facilitating the separation of the anionic ceftriaxone and sulbactam molecules. The method demonstrated good resolution and symmetric peak shapes for both compounds. scispace.com
Table 1: Ion-Pair LC Method for Ceftriaxone Sodium and Sulbactam Sodium scispace.com
| Parameter | Condition |
| Column | Hypersil ODS C-18 |
| Mobile Phase | Acetonitrile : 0.005N TBAH (30:70) |
| pH | 7.0 (adjusted with orthophosphoric acid) |
| Flow Rate | 1.5 ml/min |
| Detection | UV at 220 nm |
| Temperature | 25°C |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. These benefits are particularly crucial for the comprehensive profiling of impurities in complex samples like ceftriaxone sodium.
A stability-indicating UHPLC method was developed for the simultaneous determination of cefepime (B1668827) and tazobactam, which shares structural similarities with ceftriaxone. phmethods.net The separation was performed on an Acclaim 120 C18 column with a mobile phase of methanol and sodium acetate buffer (pH 6.0) in a ratio of 11:89 v/v. phmethods.net This method highlights the capability of UHPLC to separate the main components from their degradation products under various stress conditions, including acidic, basic, and oxidative environments. phmethods.net
Another study focused on developing an improved reversed-phase UHPLC method specifically for the impurity profiling of ceftriaxone. researchgate.net This method was developed based on the Chinese Pharmacopoeia HPLC method but aimed to improve selectivity and reduce the long run time. researchgate.net The study identified octylamine (B49996) concentration, mobile phase pH, and the organic phase ratio as critical parameters affecting the separation. researchgate.net
Gas Chromatography (GC) Applications
While liquid chromatography is more commonly used for the analysis of non-volatile and thermally labile compounds like ceftriaxone, Gas Chromatography (GC) has specific applications in impurity profiling, particularly for volatile organic impurities (VOIs). These impurities can be introduced during the manufacturing process, for example, as residual solvents.
One study developed an automated sorbentless cryogenic needle trap device coupled with GC for the extraction and determination of VOIs in solid pharmaceuticals, including ceftriaxone sodium. nih.gov This method identified several VOIs such as methylene (B1212753) chloride, diethylamine, triethylamine, isopropyl alcohol, and n-butyl acetate. nih.gov
Another application of GC is in the detection of impurities that can be derivatized to become volatile. For instance, a GC-mass spectrometry method was developed to detect pivaloyl chloride in cephalosporin (B10832234) antibiotic bulk drugs. google.com This method offers high sensitivity and specificity for this particular impurity. google.com Furthermore, GC has been utilized to determine the content of butylated hydroxytoluene (BHT), an antioxidant that can migrate from rubber closures of injection vials into the drug product. researchgate.net
Table 2: Identified Volatile Organic Impurities in Ceftriaxone Sodium by GC nih.gov
| Impurity |
| Methylene Chloride |
| Diethylamine |
| Triethylamine |
| Isopropyl Alcohol |
| n-Butyl Acetate |
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the qualitative and quantitative analysis of drug substances and their impurities. These techniques are often used for routine quality control due to their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously.
A rapid HPTLC method was developed for the simultaneous estimation of ceftriaxone sodium and tazobactam sodium in a combined pharmaceutical formulation. researchgate.net The separation was achieved on silica (B1680970) gel F254 TLC plates with a mobile phase consisting of Methanol, Chloroform, Triethylamine, and Distilled water (5:5:0.2:0.4 v/v/v/v). researchgate.net
Another HPTLC method was developed and validated for the simultaneous determination of ceftriaxone and its (E)-isomer, a potential impurity with reported toxicity. researchgate.net This method utilized a mobile phase of acetone, triethylamine, water, chloroform, and ethyl acetate to achieve separation on HPTLC glass plates precoated with silica gel 60F254. researchgate.net The study reported distinct Rf values for ceftriaxone sodium (0.51 ± 0.01) and its (E)-isomer (0.62 ± 0.01), demonstrating the method's specificity. researchgate.net
Table 3: HPTLC Method for Ceftriaxone and its (E)-Isomer researchgate.net
| Parameter | Condition |
| Stationary Phase | HPTLC glass plates precoated with silica gel 60F254 |
| Mobile Phase | Acetone: Triethylamine: Water: Chloroform: Ethyl Acetate (16:5:3.5:2:0.3 v/v/v/v/v) |
| Detection Wavelength (λmax) | 281 nm |
| Rf Value (Ceftriaxone Sodium) | 0.51 ± 0.01 |
| Rf Value (Ceftriaxone (E)-isomer) | 0.62 ± 0.01 |
Spectroscopic Analytical Methodologies
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of drug substances, including anhydrous ceftriaxone sodium. The method is based on the principle that the drug molecule absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.
Several studies have reported the development and validation of UV-spectrophotometric methods for the quantification of ceftriaxone sodium. A common approach involves measuring the absorbance of a ceftriaxone sodium solution in distilled water at its wavelength of maximum absorption (λmax), which is consistently found to be around 241 nm. nih.govderpharmachemica.comderpharmachemica.com The method has been shown to obey Beer's law in a concentration range of 5–50 μg/mL with a high correlation coefficient. nih.gov
Another spectrophotometric method involves the formation of a colored complex. One such method is based on the reaction of ceftriaxone sodium with copper (II) sulfate (B86663) in the presence of potassium-sodium tartrate to form a blue-green complex, which is measured at 635 nm. tishreen.edu.sy Another approach utilizes a diazotization-coupling reaction with 2,5-dimethylphenol (B165462) (2,5-DMP) or 4-tert-butylphenol (B1678320) (4-TBP) to form an azo dye that can be measured in the visible region (around 520 nm). rdd.edu.iq
Table 4: UV-Visible Spectrophotometric Methods for Ceftriaxone Sodium Quantification
| Method | Reagents | Wavelength (nm) | Linear Range (μg/mL) | Reference |
| Direct Measurement | Distilled Water | 241 | 2-18, 5-50 | nih.govderpharmachemica.comderpharmachemica.com |
| Complex Formation | Copper (II) Sulfate, Potassium-Sodium Tartrate | 635 | 8-70 | tishreen.edu.sy |
| Diazotization-Coupling | 2,5-DMP, HCl, NaNO₂, KOH | 520 | 10-30 | rdd.edu.iq |
| Diazotization-Coupling | 4-TBP, HCl, NaNO₂, KOH | 520 | 3-50 | rdd.edu.iq |
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification
Mass Spectrometry (MS) and its tandem version (MS/MS) are powerful analytical techniques that provide information about the molecular weight and structure of compounds. nih.gov These methods are indispensable for the unambiguous identification of impurities and for their sensitive quantification, even at trace levels. cmes.org
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are commonly employed for the impurity profiling of ceftriaxone. researchgate.netnih.gov One study utilized a combination of reversed-phase liquid chromatography and zwitterion exchange-reversed phase-hydrophilic interaction mixed-mode liquid chromatography coupled with mass spectrometry (ZIC-RPHILIC-MS) for the analysis of antibiotics and their impurities, including those in ceftriaxone. researchgate.net This approach enhanced the ionization efficiency, which is crucial for structure elucidation. researchgate.net
In another study, LC/MS was used to identify a major impurity in a ceftriaxone sodium preparation as tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione. researchgate.net Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has also been widely applied for the determination of ceftriaxone and its impurities in various samples due to its high sensitivity and selectivity. nih.gov
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques employed for the structural confirmation of Anhydrous Ceftriaxone Sodium. These methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and structural elucidation.
In the analysis of Anhydrous Ceftriaxone Sodium, the FTIR spectrum reveals characteristic absorption bands that confirm the presence of its key functional groups. A crucial region for quantification is the carbonyl (C=O) band of the β-lactam ring, which appears between 1800 and 1700 cm⁻¹. sapub.org The intensity of this band can be correlated with the concentration of the drug, making it suitable for quantitative analysis. sapub.org
Studies have identified several characteristic peaks for Ceftriaxone Sodium. For instance, the N-H stretching vibrations of the amide group are observed as strong intensity bands around 3440 and 3261 cm⁻¹. wiley.com A strong band at approximately 1741 cm⁻¹ is attributed to the C=O stretching vibration of the lactam group. wiley.com Other significant peaks include the amidic C=O stretching at 1649 cm⁻¹, N-H deformation and C-N stretching vibrations between 1608 and 1500 cm⁻¹, and -CH₂- deformation at 1399 cm⁻¹. wiley.com The presence of C-O-C symmetric and asymmetric stretching vibrations is indicated by strong bands at 1033 and 1243 cm⁻¹, while weak bands for C-S stretching are observed around 646 and 616 cm⁻¹. wiley.com
The selectivity of the FTIR method can be demonstrated by comparing the spectrum of the active pharmaceutical ingredient (API) with that of the formulated product. The absence of significant interference from excipients in the spectral region used for quantification confirms the method's specificity. sapub.org For example, the characteristic vibrational peaks for ceftriaxone, such as the N-H stretching of the amide group (3432 cm⁻¹), β-lactam C=O stretching (1748 cm⁻¹), and oxime C=N stretching (1542 cm⁻¹), can be clearly identified. researchgate.net
Microbiological Assay Development and Validation for Potency
The potency of Anhydrous Ceftriaxone Sodium, a critical quality attribute, is often determined using a microbiological assay. This bioassay is essential as it measures the biological activity of the antibiotic, which may not always be fully predicted by chemical methods alone. The agar (B569324) diffusion method is a commonly employed technique for this purpose. scielo.brnih.gov
The development of a microbiological assay involves several key steps, including the selection of a suitable test microorganism that is highly susceptible to ceftriaxone. Commonly used strains include Staphylococcus aureus ATCC 6538P, Bacillus subtilis ATCC 9371 IAL 1027, and Kocuria rhizophila ATCC-9341. scielo.brnih.govrsc.org The choice of microorganism is based on its ability to produce clear and well-defined zones of growth inhibition, which allows for precise measurement. scielo.brnih.gov
Optimization of the assay conditions is another crucial aspect. This includes adjusting the pH of the buffer used for dilution, the concentration of the inoculum, and the incubation temperature to ensure optimal growth of the microorganism and clear differentiation of the inhibition zones. rsc.orgresearchgate.net For instance, a 3 x 3 agar diffusion bioassay using a cylinder-plate method has been successfully developed and validated. scielo.br
Validation of the microbiological assay is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. This involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness. scielo.brscite.airesearchgate.net The results of the microbiological assay are often compared with those obtained from a pharmacopeial method, such as High-Performance Liquid Chromatography (HPLC), to demonstrate correlation. scielo.brrsc.org While HPLC methods are prevalent, microbiological assays offer a simple, cost-effective, and valuable alternative for assessing the potency of antibiotics, especially when an LC system is not available. scielo.brresearchgate.net
Analytical Method Validation Parameters
The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure that the chosen method is suitable for its intended purpose. For Anhydrous Ceftriaxone Sodium, various analytical techniques, including HPLC, UV-spectrophotometry, and microbiological assays, undergo rigorous validation to demonstrate their performance. The key validation parameters are discussed below.
Linearity and Calibration Curve
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the response (e.g., peak area in HPLC, absorbance in UV-spectrophotometry, or zone diameter in a microbiological assay) against the concentration of the analyte. The linearity is typically expressed by the correlation coefficient (r) or the coefficient of determination (r²).
Different analytical methods have demonstrated linearity for Ceftriaxone Sodium over various concentration ranges. For instance, a UV-spectrophotometric method showed linearity in the range of 5–50 μg/mL with a correlation coefficient of 0.9983. nih.gov HPLC methods have also been validated with linear ranges such as 10-50 µg/mL (r² = 0.999) and 7.8–250 µg/mL (r = 0.9996). gsconlinepress.comresearchgate.net Microbiological assays have also proven to be linear, with ranges of 16-64 µg/mL (r=0.99999) and 15.0–60.0 μg/mL (r = 0.999) being reported. scielo.brnih.gov An infrared spectroscopy method was found to be linear over a concentration range of 0.4-1.2 mg with a correlation coefficient of 0.9983. sapub.org
| Analytical Method | Linearity Range | Correlation Coefficient (r/r²) | Reference |
|---|---|---|---|
| RP-HPLC | 10-50 µg/mL | r² = 0.999 | gsconlinepress.com |
| UV-Spectrophotometry | 5–50 μg/mL | r = 0.9983 | nih.gov |
| Microbiological Assay | 16-64 µg/mL | r = 0.99999 | scielo.br |
| Microbiological Assay | 15.0–60.0 μg/mL | r = 0.999 | nih.gov |
| Infrared Spectroscopy | 0.4-1.2 mg | r = 0.9983 | sapub.org |
| Liquid Chromatography | 7.8–250 µg/mL | r = 0.9996 | researchgate.net |
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of the analyte. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). Both are typically expressed as the relative standard deviation (%RSD).
For Anhydrous Ceftriaxone Sodium, various studies have reported high accuracy and precision. For example, a microbiological assay demonstrated an accuracy of 100.5% with a repeatability RSD of 1.4% and an intermediate precision (between-day) RSD of 2.1%. scielo.br Another microbiological assay showed an accuracy of 100.46% with a repeatability (intraday) RSD of 1.40%. nih.gov A UV-spectrophotometric method reported intraday and interday precision with %RSD values of ≤0.5 and ≤1.18, respectively. nih.gov An infrared spectroscopy method showed a repeatability RSD of 2.64%. sapub.org
| Analytical Method | Accuracy (% Recovery) | Repeatability (%RSD) | Intermediate Precision (%RSD) | Reference |
|---|---|---|---|---|
| Microbiological Assay | 100.5% | 1.4% | 2.1% (between-day) | scielo.br |
| Microbiological Assay | 100.46% | 1.40% (intraday) | - | nih.gov |
| UV-Spectrophotometry | Close to 100% | ≤0.5 (intraday) | ≤1.18 (interday) | nih.gov |
| Infrared Spectroscopy | 98.0% to 102.0% | 2.64% | - | sapub.org |
| Liquid Chromatography | < 2% (relative error) | < 2% (intra-day) | < 2% (inter-day) | researchgate.net |
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.
For Anhydrous Ceftriaxone Sodium, the specificity of analytical methods is a critical parameter. In HPLC methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the main drug peak when a blank or placebo is injected. gsconlinepress.com The peak purity of Ceftriaxone Sodium can be assessed by comparing the retention times of the standard and the sample. gsconlinepress.com In microbiological assays, specificity can be evaluated by analyzing a degraded sample and comparing the results with a stability-indicating chemical method like HPLC. scielo.br A decrease in potency observed by the bioassay that correlates with the degradation seen in HPLC confirms the method's ability to measure the active, non-degraded drug. scielo.br For spectroscopic methods, selectivity is confirmed by the absence of interference from excipients in the spectral region used for quantification. sapub.org
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For Anhydrous Ceftriaxone Sodium, LOD and LOQ values have been established for various analytical methods. An infrared spectroscopy method reported an LOD of 0.016 mg and an LOQ of 0.049 mg. sapub.org A liquid chromatography method for impurity profiling determined the LOD and LOQ to be 74.56 ng/mL and 225.9 ng/mL, respectively. researchgate.net Another HPLC method for related impurities established LOD and LOQ values in the range of 0.119 µg/mL - 0.552 µg/mL and 0.356 µg/mL – 1.658 µg/mL, respectively. fortunejournals.com
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| Infrared Spectroscopy | 0.016 mg | 0.049 mg | sapub.org |
| Liquid Chromatography | 74.56 ng/mL | 225.9 ng/mL | researchgate.net |
| HPLC (for impurities) | 0.119 - 0.552 µg/mL | 0.356 - 1.658 µg/mL | fortunejournals.com |
| HPLC | 0.0472 mg/mL | 0.157 mg/mL | tjnpr.org |
Robustness and Ruggedness
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. ich.orgresearchgate.net Ruggedness, often considered a part of robustness or intermediate precision, evaluates the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or laboratories. researchgate.netamericanpharmaceuticalreview.com For anhydrous ceftriaxone sodium, ensuring the robustness and ruggedness of analytical methods is critical for consistent and reliable impurity profiling.
According to the International Council for Harmonisation (ICH) guidelines, robustness should be considered during the development phase of an analytical procedure. ich.orgresearchgate.net This proactive approach avoids the need for re-development and re-optimization of a method late in the validation process. researchgate.net Deliberate variations are made to method parameters to assess their impact on the analytical results. For High-Performance Liquid Chromatography (HPLC) methods, which are commonly used for ceftriaxone sodium analysis, these parameters often include: gsconlinepress.comresearchgate.net
Flow rate of the mobile phase: Studies have shown that slight variations in the flow rate (e.g., ±0.1 mL/min or ±10%) have a negligible effect on the retention time and peak area of ceftriaxone sodium. gsconlinepress.comsphinxsai.com
Mobile phase composition: Altering the ratio of organic to aqueous phase (e.g., ±5%) has been demonstrated to have minimal impact on the results. gsconlinepress.com
pH of the mobile phase buffer: Variations in pH (e.g., ±0.2) have been found to be insignificant in affecting the retention time and peak area. sphinxsai.com
Wavelength of detection: Small changes in the detection wavelength (e.g., ±2 nm) have shown negligible effects on analytical outcomes. gsconlinepress.com
The results of robustness studies are typically evaluated by analyzing the Relative Standard Deviation (%RSD) of the results obtained under these varied conditions. For a method to be considered robust, the %RSD should be within acceptable limits, often less than 2%. gsconlinepress.comresearchgate.netdoaj.org
Ruggedness is assessed by comparing results from different analysts, and sometimes different instruments. gsconlinepress.com In studies on ceftriaxone sodium, methods have been proven to be rugged when the %RSD of peak areas and retention times obtained by two different analysts were well within the acceptable limit of less than 2%. gsconlinepress.com
The following interactive table summarizes the parameters often tested for robustness in the analysis of anhydrous ceftriaxone sodium and the typical acceptable limits for the variation in results.
Table 1: Parameters for Robustness Testing of Anhydrous Ceftriaxone Sodium Analytical Methods
| Parameter | Typical Variation | Acceptance Criteria (%RSD) |
|---|---|---|
| Mobile Phase Flow Rate | ± 0.1 mL/min | < 2% |
| Mobile Phase Composition | ± 5% of organic phase | < 2% |
| pH of Mobile Phase Buffer | ± 0.2 units | < 2% |
| Wavelength of Detection | ± 2 nm | < 2% |
Solution Stability
The stability of anhydrous ceftriaxone sodium in solution is a critical parameter in the development of reliable analytical methods. jddtonline.info Cephalosporins as a class of compounds are known to be susceptible to degradation, which makes understanding their stability in various diluents and under different storage conditions paramount for accurate quantification and impurity analysis. sphinxsai.com
Studies have investigated the stability of ceftriaxone sodium in various solutions and under different temperature conditions. The degradation of ceftriaxone often follows first-order kinetics. researchgate.netresearchgate.net Key findings from research include:
Temperature Effects: Lower storage temperatures significantly improve the chemical stability of ceftriaxone sodium solutions. researchgate.netresearchgate.net For instance, a solution of ceftriaxone sodium (100mg/ml) in sterile water is stable for 3 days at 25°C, but its stability extends to 10 days when stored at 4°C. rjptonline.org At -20°C, the concentration of ceftriaxone can remain above 90% of the initial concentration for as long as 76 days. researchgate.net
pH and Buffers: The pH of the solution plays a crucial role. Ceftriaxone is generally more stable in acidic conditions (pH 4.5–6.5). researchgate.net The use of a phosphate buffer (e.g., 0.05 M, pH 6.0) has been shown to improve the stability of ceftriaxone in both water and cerebrospinal fluid. researchgate.net In one study, the pH of the mobile phase was adjusted to 7.0 with triethylamine, as this was found to be most suitable for the stability of ceftriaxone. sphinxsai.com
Diluent Effects: The type of diluent used to reconstitute anhydrous ceftriaxone sodium affects its stability. Solutions in sterile water and 5% dextrose have shown greater stability compared to solutions in 2% lidocaine (B1675312). rjptonline.org For example, a 100mg/ml solution in 2% lidocaine was stable for only 8 hours at 25°C, while a solution in sterile water was stable for 3 days at the same temperature. rjptonline.org
Forced Degradation Studies: As part of method validation, forced degradation studies are conducted to demonstrate the stability-indicating nature of an analytical method. Ceftriaxone sodium is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis. iosrphr.orgnih.gov Studies have shown that ceftriaxone sodium undergoes significant degradation under acidic and oxidative conditions, but is relatively stable under alkaline and photolytic conditions. iosrphr.orgnih.gov The degradation products should not interfere with the peak of the active drug in a stability-indicating method. nih.gov
The following interactive table provides a summary of the stability of ceftriaxone sodium solutions under different conditions, based on published research findings.
Table 2: Stability of Ceftriaxone Sodium Solutions
| Diluent | Concentration | Storage Temperature | Stability Duration |
|---|---|---|---|
| Sterile Water | 100 mg/mL | 25°C | 3 days |
| Sterile Water | 100 mg/mL | 4°C | 10 days |
| Dextrose 5% | 100 mg/mL | 25°C | 3 days |
| Lidocaine 1% | 250 mg/mL | 4°C | 3 days |
| Lidocaine 1% | 100 mg/mL | 4°C | 9 days |
| Lidocaine 2% | 100 mg/mL | 25°C | 8 hours |
| Lidocaine 2% | 100 mg/mL | 4°C | 8 days |
| Water | 1 mg/mL | Room Temperature | Degrades following first-order kinetics |
| Water | 1 mg/mL | +8°C | Degrades following first-order kinetics |
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. biomedpharmajournal.org The principles of QbD, as outlined in the ICH guidelines Q8, Q9, and Q10, can be extended to the development of analytical methods, a concept known as Analytical QbD (AQbD). biomedpharmajournal.orgresearchgate.net This approach aims to build quality into the method from the outset rather than relying on testing the method for quality after its development. researchgate.net
The application of QbD to the analytical method development for anhydrous ceftriaxone sodium leads to more robust and rugged methods. researchgate.netdoaj.org The AQbD process typically involves the following steps:
Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. biomedpharmajournal.org This includes specifying what needs to be measured (e.g., impurities in anhydrous ceftriaxone sodium), the required performance characteristics (e.g., accuracy, precision, linearity), and the criteria for a successful measurement.
Identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): For an analytical method, CQAs are the performance characteristics that must be controlled to ensure the method is fit for its intended purpose. CPPs are the method parameters that can affect the CQAs. For an HPLC method for ceftriaxone sodium, CQAs could be resolution between peaks and peak tailing, while CPPs could be mobile phase composition, pH, and flow rate. researchgate.netdoaj.org
Risk Assessment: A risk assessment is performed to identify and rank the method parameters that are most likely to impact the method's performance. researchgate.net This helps to focus the experimental work on the most critical parameters.
Method Optimization using Design of Experiments (DoE): Design of Experiments is a powerful statistical tool used to systematically vary multiple method parameters simultaneously. researchgate.net This allows for the efficient exploration of the "method operable design region" (MODR), which is the multidimensional space of method parameters within which the method consistently meets its performance criteria. For ceftriaxone sodium, a central composite design has been used to study the effects of mobile phase composition and pH on responses like retention time, theoretical plates, and peak asymmetry. researchgate.netdoaj.org
Defining a Control Strategy: Based on the understanding gained from the DoE, a control strategy is established to ensure the method remains in a state of control throughout its lifecycle. ich.org This includes setting appropriate system suitability criteria to verify the method's performance before each use. researchgate.net
A study applying QbD to an HPLC method for ceftriaxone sodium used a central composite design to optimize the mobile phase and pH. researchgate.netdoaj.org The optimized conditions resulted in a method with a linearity of r² = 0.991, robustness values of less than 2% RSD, and an assay result of 99.73 ± 0.61%. researchgate.netdoaj.org This demonstrates the effectiveness of the QbD approach in developing a reliable and well-understood analytical method.
The following table lists the compounds mentioned in this article.
Table 3: Compound Names
| Compound Name |
|---|
| Anhydrous Ceftriaxone Sodium |
| Ceftriaxone |
| Ceftriaxone Sodium |
| Lidocaine |
| Metronidazole |
Pre Formulation and Formulation Science of Anhydrous Ceftriaxone Sodium Non Clinical Focus
Physical Pharmacy Considerations
The physical properties of a drug powder are fundamental to the design and manufacture of solid dosage forms. For anhydrous ceftriaxone (B1232239) sodium, characteristics such as flowability, bulk density, and compaction behavior directly influence processing efficiency and the quality of the final product.
Flowability and Bulk Properties for Processing
The flow properties of a powder dictate its ability to move consistently through manufacturing equipment like hoppers and tablet presses. Poor flow can lead to variations in tablet weight and content uniformity. Anhydrous ceftriaxone sodium is a crystalline powder, and its flow characteristics can be quantified using several parameters. gene.com Studies on ceftriaxone-loaded nanoparticles have reported on their flow properties, which provide an indication of the processability of the formulated powder. nih.gov
| Property | Value | Reference |
| Bulk Density | 0.3 kg/L | gene.com |
| Angle of Repose (θ) | 32.2° | nih.gov |
| Hausner's Ratio (HR) | 1.13 | nih.gov |
| Note: Values for Angle of Repose and Hausner's Ratio were determined for an optimized formula of ceftriaxone-loaded nanoparticles. |
An angle of repose between 31° and 35° suggests good flowability, while a Hausner's Ratio between 1.12 and 1.18 indicates passable flow. nih.gov These values suggest that formulated anhydrous ceftriaxone sodium can possess favorable properties for processing. nih.gov
Compaction and Granulation Behavior
Compaction is the process of forming a coherent solid from a powder, a critical step in tablet manufacturing. The granulation process is often employed to improve the flow and compression characteristics of fine powders by forming larger agglomerates. nih.gov However, traditional granulation involves multiple steps and can be challenging for certain APIs. researchgate.net
For ceftriaxone, which can have poor flow and compression properties, innovative techniques like spherical crystallization have been explored. researchgate.net Spherical crystallization is a particle engineering technique that combines crystallization and agglomeration in a single step to produce spherical particles with improved physicochemical and mechanical properties. researchgate.net This method can enhance the flowability and compressibility of ceftriaxone sodium, potentially allowing for direct tableting and avoiding more complex granulation processes. researchgate.net Studies have shown that different crystallization mechanisms can lead to particles with vastly different sizes and powder compression properties. researchgate.net
Dissolution Rate Studies and Modifiers
The dissolution rate, or the speed at which a solid drug dissolves in a solvent, is a critical factor for its bioavailability. For injectable preparations, rapid and complete dissolution is essential. Studies comparing different freeze-dried ceftriaxone sodium products for injection have shown that dissolution times can vary significantly. researchgate.netnih.gov These differences were not attributed to the internal crystalline structure but rather to variations in powder surface characteristics, such as surface area, crystal shape, and water interaction. wiadlek.plresearchgate.netnih.gov For example, needle-shaped ceftriaxone crystals have been shown to significantly improve dissolution time. researchgate.net
To control and modify the release profile of ceftriaxone sodium, particularly for oral delivery systems, various polymers have been investigated as release modifiers. These excipients can be incorporated into formulations like beads or nanoparticles to achieve a desired release pattern. nih.gov
| Dissolution Modifier | Polymer Type | Application/Formulation | Reference |
| Sodium Alginate | pH-sensitive, biodegradable polymer | Used as a primary matrix for bead formation. | nih.gov |
| Sodium Carboxymethylcellulose (CMC) | Release modifier | Incorporated into sodium alginate beads. | nih.govresearchgate.net |
| Acacia | Release modifier | Incorporated into sodium alginate beads. | nih.govresearchgate.net |
| HPMC K4M | Release modifier | Incorporated into sodium alginate beads. | nih.govresearchgate.net |
| HPMC K15M | Release modifier | Incorporated into sodium alginate beads. | nih.gov |
| Cellulose Acetate (B1210297) Phthalate (CAP) | pH-sensitive enteric coating polymer | Used to coat beads to protect the drug in gastric fluids and target intestinal release. | nih.gov |
These modifiers, often used in combination with cross-linking agents like calcium chloride, play a vital role in achieving high entrapment efficiency and controlling the drug release from the dosage form. nih.gov
Influence of Powder Surface Characteristics on Dissolution
The dissolution rate of ceftriaxone sodium is significantly influenced by its powder surface characteristics. Studies comparing different formulations of ceftriaxone sodium for injection have revealed that variations in dissolution times can be attributed to differences in properties such as water interaction and surface morphology, rather than crystalline structure. researchgate.netnih.gov While X-ray diffraction (XRD) and differential scanning calorimetry (DSC) have shown no significant differences in the crystalline structure between various products, the surface characteristics, including surface area and morphology, have been found to differ. researchgate.netnih.gov
The interaction with water is a crucial factor. Although ceftriaxone sodium is not highly hygroscopic, controlling the presence of water is critical, as degradation can occur at water content levels above 2.4% w/w. nih.gov The surface properties of the powder, therefore, play a vital role in how it interacts with the solvent during reconstitution, directly impacting the time it takes to achieve a transparent solution. researchgate.netnih.gov Near-infrared (NIR) spectroscopy has proven to be a useful tool for predicting the dissolution time of ceftriaxone preparations based on these surface characteristics. researchgate.netnih.gov
Impact of Crystal Shape and Particle Size on Dissolution
The crystal shape and particle size of anhydrous ceftriaxone sodium are fundamental physical properties that directly affect its dissolution rate. Research has demonstrated that producing needle-shaped ceftriaxone crystals can lead to a significant improvement in dissolution time. wiadlek.pl This is because the shape of the crystals influences the effective surface area available for interaction with the solvent.
A continuous recrystallization method using a porous ceramic filter has been shown to produce superior products in terms of particle size, resulting in needle-shaped crystals. wiadlek.pl This method facilitates a high mixing rate of the solvent and anti-solvent, leading to the formation of crystals that dissolve more readily and form a clear solution without insoluble microparticles. wiadlek.pl While ceftriaxone sodium is highly water-soluble, the time required for complete dissolution can vary among different preparations, and this has been directly linked to differences in crystal shape and other powder surface characteristics. wiadlek.pl The particle size of ceftriaxone sodium powders can be influenced by processing methods such as grinding and compression, which in turn can affect long-term stability. nih.gov
Development of Novel Formulation Approaches (Focus on Chemical Stability and Physical Characteristics)
Non-Parenteral Solid Dosage Form Development (e.g., Dry Powders)
The development of non-parenteral solid dosage forms for ceftriaxone sodium, such as dry powders, presents a promising alternative to injectable formulations. nih.gov Pre-formulation studies have been crucial in evaluating the physicochemical and technical characteristics of ceftriaxone to assess its suitability for such development. nih.gov
A key challenge in developing a dry powder formulation is ensuring good flowability. nih.gov Granulation, using both wet and dry techniques, has been identified as a feasible method to improve the flow properties of ceftriaxone powder. nih.gov However, the mechanical stress applied during processing can significantly impact the long-term stability of the drug. nih.gov Studies have shown that while moderate compression forces are acceptable, grinding and high compression forces should be avoided as they can adversely affect ceftriaxone's stability. nih.gov
Controlling the presence of water in the formulation is another critical factor for chemical stability, with degradation observed when water content exceeds 2.4% w/w. nih.gov Despite this, ceftriaxone is not overly hygroscopic, allowing for processing in various climatic zones, provided it is protected from humidity during packaging. nih.gov These findings suggest that the development of a stable and effective non-parenteral solid dosage form of ceftriaxone is achievable with careful control over manufacturing processes. nih.gov
Non-Aqueous Liquid Formulations
The inherent instability of ceftriaxone in aqueous solutions has prompted research into non-aqueous liquid formulations to improve its chemical stability. nih.gov Ceftriaxone's degradation is accelerated at higher temperatures and in the absence of a suitable buffer. researchgate.netresearchgate.net Studies have shown that the degradation of ceftriaxone in water follows first-order kinetics. researchgate.netresearchgate.net
The development of non-aqueous liquid formulations is considered a feasible approach to overcome these stability issues. nih.gov Lower storage temperatures have been shown to significantly improve the chemical stability of ceftriaxone in aqueous solutions. researchgate.net For instance, at room temperature, reconstituted ceftriaxone solutions are stable for a much shorter period compared to when stored at +8°C or -20°C. researchgate.net This highlights the potential benefits of formulating ceftriaxone in a non-aqueous vehicle that could offer enhanced stability at ambient temperatures.
Microparticulate and Nanoparticle Systems for Controlled Release (excluding bioavailability/pharmacokinetics in humans)
Microparticulate and nanoparticle systems offer innovative approaches for the controlled release of ceftriaxone sodium, aiming to protect the drug from degradation and modulate its release profile. nih.govscielo.br
Microparticulate Systems: Biodegradable polymeric microparticles have been developed to encapsulate ceftriaxone sodium. One such system utilizes a blend of starch and sodium alginate as the polymeric matrix, cross-linked with glutaraldehyde. researchgate.net These microparticles, prepared by a water-in-oil (W/O) emulsion method, have been shown to be spherical with a smooth surface. researchgate.net The drug release from these systems can be controlled, with studies showing minimal release in acidic conditions (pH 1.2) and up to 85% release at a more neutral pH of 7.4. researchgate.net The release mechanism often follows first-order and Fickian diffusion patterns. researchgate.net The entrapment efficiency and particle size can be influenced by the polymer concentration. researchgate.net
Another approach involves ionotropic gelation to create calcium alginate beads for the intestinal delivery of ceftriaxone sodium. nih.govnih.gov These multiparticulate systems can be enteric-coated to protect the drug from the acidic environment of the stomach. nih.govnih.gov The use of drug release modifiers like sodium carboxymethylcellulose can help achieve sustained release. nih.govnih.gov
Nanoparticle Systems: Nanoparticle systems, including polymer-lipid nanoparticles (PLNs) and nanostructured lipid carriers (NLCs), have also been explored for ceftriaxone delivery. researchgate.netscielo.br PLNs composed of chitosan (B1678972), glycerol (B35011) monostearate, and a stabilizer have demonstrated the ability for sustained drug release, which can be controlled by adjusting the lipid-to-polymer ratio. researchgate.net
NLCs have been developed to enhance the permeability of ceftriaxone. scielo.br These carriers, with their lipophilic nature, are formulated using a combination of solid and liquid lipids. The incorporation of a liquid lipid creates imperfections in the crystal structure, which can increase the drug loading capacity. scielo.br The particle size of these NLCs is typically in the nanometer range, which can be confirmed by techniques like differential scanning calorimetry (DSC) that show a decrease in the melting point of the lipid matrix. scielo.br The in vitro release from these NLCs often follows a diffusion mechanism. scielo.br
Polymer Matrix Strength and Thermal Stability in Formulations
The strength and thermal stability of the polymer matrix are critical for the successful formulation of ceftriaxone sodium in micro- and nanoparticle systems. Thermal gravimetric analysis (TGA) is a key technique used to evaluate these properties. nih.govnih.gov
In calcium alginate bead formulations, TGA has shown that the composition of the polymer blend and the extent of cross-linking can influence the thermal stability of the matrix. nih.govnih.gov Similarly, for microparticles made from a starch and sodium alginate blend, the matrix has been found to be stable up to high temperatures. researchgate.net For instance, one study reported stability up to 534°C. researchgate.net
The thermal behavior of the drug within the polymer matrix is also important. Differential scanning calorimetry (DSC) is used to investigate potential drug-polymer interactions and changes in the physical state of the drug. researchgate.netscielo.br In some formulations, DSC analysis has shown no significant drug-polymer interactions. researchgate.net In nanostructured lipid carriers (NLCs), DSC has revealed a decrease in the melting point of the solid lipid after incorporating the drug and liquid lipid, suggesting the formation of an imperfect crystal lattice and reduction of particle size to the nanometric scale. scielo.br This change in the crystal structure is crucial for the drug-loading capacity of the NLCs. scielo.br
| Parameter | Method | Observation | Significance |
| Thermal Stability | Thermal Gravimetric Analysis (TGA) | Polymer-dependent variations in thermal stability. nih.govnih.gov Starch/sodium alginate matrix stable up to 534°C. researchgate.net | Ensures the integrity of the formulation during storage and potential processing steps. |
| Drug-Polymer Interaction | Differential Scanning Calorimetry (DSC) | No significant drug-polymer interactions observed in some microparticle systems. researchgate.net | Indicates compatibility between the drug and the chosen polymers. |
| Crystal Structure | Differential Scanning Calorimetry (DSC) | Decreased melting point of solid lipid in NLCs. scielo.br | Suggests formation of an imperfect crystal lattice, which can enhance drug loading. scielo.br |
Stability of Formulations (Non-clinical conditions)
The stability of a pharmaceutical formulation is a critical attribute that ensures its quality, efficacy, and safety over a specified period. For Anhydrous Ceftriaxone Sodium, a third-generation cephalosporin (B10832234) antibiotic, its stability is influenced by a variety of environmental factors, both in its solid state and in reconstituted solutions. Understanding these factors is paramount in developing a stable formulation and defining appropriate storage conditions and shelf-life.
The chemical and physical stability of Anhydrous Ceftriaxone Sodium formulations are significantly affected by storage conditions such as temperature, humidity, and light, as well as by formulation-specific factors like the choice of diluent and drug concentration.
Impact of Temperature: Temperature is one of the most critical factors governing the degradation rate of Ceftriaxone Sodium. researchgate.net Studies consistently show that lower storage temperatures enhance the chemical stability of both the solid powder and its reconstituted solutions. researchgate.netrjptonline.org Degradation of ceftriaxone is significantly higher at room temperature compared to refrigerated or frozen conditions. researchgate.net Research on ceftriaxone for injection reconstituted with water demonstrated that degradation follows first-order kinetics at room temperature (23°C ± 2°C) and at +8°C. researchgate.net The reconstituted solutions were found to be chemically stable for at least 4 days at room temperature and for a significantly longer period of 41 days at +8°C. researchgate.net When stored at -20°C, the concentration of all samples remained above 90% of the initial concentration for over 76 days. researchgate.net
Another study confirmed these findings, concluding that a 100 mg/ml solution of ceftriaxone in water for injection can be stored for 2 days at room temperature and 14 days under refrigeration. koreascience.kr The stability is also dependent on the specific formulation and its manufacturing process. For instance, brand-name ceftriaxone sodium products have been shown to remain stable at 40°C, whereas some generic versions may undergo irreversible distribution of hydrate (B1144303) at 25°C. researchgate.netnih.gov
Impact of Humidity and Water Content: Anhydrous Ceftriaxone Sodium is hygroscopic, and exposure to humidity is a condition to be avoided. gene.com The presence of water can significantly impact the stability of the solid-state drug. Research has shown that controlling water presence in the formulation is critical, as degradation occurs when water content exceeds certain levels. nih.gov While water loss or absorption due to varying environmental humidity may not adversely affect the crystal structure, it can lead to a reversible redistribution of water within the unit cell of the crystalline powder, particularly in generic products, which can cause a change in stability. researchgate.netnih.govnih.gov
Impact of Light: Ceftriaxone Sodium is sensitive to light. gene.comcbg-meb.nl Therefore, it is recommended that the drug substance and its formulations be protected from light during storage to prevent photodegradation. cbg-meb.nl Stability studies for ceftriaxone powder for injection specify storage in the original package to protect it from light. cbg-meb.nl However, after reconstitution, protection from normal light is not considered necessary. fda.gov
Impact of Diluents and Concentration: The choice of diluent for reconstitution has a marked effect on the stability of the resulting solution. A study evaluating six different diluents found that solutions of ceftriaxone sodium (100mg/ml) in sterile water and 5% dextrose were the most stable, lasting for 3 days at 25°C and 10 days at 4°C. rjptonline.org In contrast, solutions reconstituted with 2% lidocaine (B1675312) showed the lowest stability, remaining stable for only 8 hours at 25°C and 8 days at 4°C. rjptonline.org The presence of a 0.05 M phosphate (B84403) buffer (pH 6.0) has also been shown to improve the stability of ceftriaxone in aqueous solutions. researchgate.net
The concentration of the reconstituted solution also plays a role. For example, a 100mg/ml solution of ceftriaxone sodium in 1% lidocaine was stable for 9 days when stored at 4°C, whereas a higher concentration of 250mg/ml was only stable for 3 days under the same conditions. rjptonline.orgrjptonline.org
The following tables summarize the stability of Ceftriaxone Sodium formulations under various non-clinical conditions.
Table 1: Stability of Reconstituted Ceftriaxone Sodium Solutions
| Concentration (mg/ml) | Diluent | Storage Temperature (°C) | Stability Period (Time to reach <90% potency) | Source |
|---|---|---|---|---|
| 100 | Sterile Water | 25 | 3 days | rjptonline.org |
| 100 | Sterile Water | 4 | 10 days | rjptonline.org |
| 100 | Water for Injection | Room Temp. | 2 days | koreascience.kr |
| 100 | Water for Injection | Refrigerator | 14 days | koreascience.kr |
| 100 | Dextrose 5% | 25 | 3 days | rjptonline.org |
| 250 | Dextrose 5% | 25 | 24 hours | rjptonline.org |
| 100 | Dextrose 5% | 4 | 10 days | rjptonline.orgrjptonline.org |
| 250 | Dextrose 5% | 4 | 3 days | rjptonline.org |
| 100 & 250 | Lidocaine 1% | 25 | 8 hours | rjptonline.org |
| 100 | Lidocaine 1% | 4 | 9 days | rjptonline.org |
| 250 | Lidocaine 1% | 4 | 3 days | rjptonline.org |
| 100 | Lidocaine 2% | 25 | 8 hours | rjptonline.org |
| 100 | Lidocaine 2% | 4 | 8 days | rjptonline.org |
The shelf-life of a drug formulation is the time during which the product is expected to remain within its approved specifications, provided it is stored under the conditions defined on the label. For Anhydrous Ceftriaxone Sodium, shelf-life prediction is heavily reliant on chemical stability data obtained from kinetic studies of its degradation.
Degradation Kinetics: The degradation of ceftriaxone in aqueous solutions, a key factor in determining the shelf-life of reconstituted products, has been shown to follow first-order kinetics under several conditions. researchgate.netresearchgate.net This means the rate of degradation is directly proportional to the concentration of the drug. In specific environments, such as in the presence of certain halide ions, the degradation may follow zero-order or first-order reaction kinetics. mdpi.com By determining the degradation rate constant (k) under specific conditions (e.g., temperature, pH), it is possible to predict the time it will take for the drug concentration to fall below a certain limit, typically 90% of its initial concentration (t₉₀), which is often used to define the shelf-life.
Extrapolation from Stability Studies: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), outline methodologies for using stability data to propose a shelf-life. This often involves conducting stability studies under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions. cbg-meb.nl
For Ceftriaxone Sodium powder for injection, stability data from batches stored for 36 months at 25°C/60% RH and 30°C/65% RH, and for 6 months at 40°C/75% RH, were deemed sufficient to support a shelf-life of 36 months for the drug product when stored in glass vials and protected from light. cbg-meb.nl In another instance, an accelerated stability study conducted at 40°C and 75% relative humidity was used to assign a shelf-life of 6 months to a product. scribd.com These studies monitor parameters like the appearance of the product, water content, and the formation of degradation products or impurities over time. Slight increases in impurities were noted in some studies, but the results remained within acceptable limits. cbg-meb.nl
By analyzing the rate of change in these critical quality attributes, particularly the drug content and degradation products, a shelf-life can be statistically extrapolated. For example, a study determined that for a reconstituted solution, the time to reach 90% of the initial concentration was 4 days at room temperature and 41 days at +8°C, effectively defining the shelf-life under those specific in-use conditions. researchgate.net
Table 2: Examples of Shelf-Life Prediction for Ceftriaxone Sodium Formulations
| Formulation | Storage Condition | Study Duration | Predicted/Supported Shelf-Life | Basis for Prediction | Source |
|---|---|---|---|---|---|
| Powder for Injection (1g) | 25°C/60% RH & 30°C/65% RH | 36 months | 36 months | Long-term stability data showed results remained within limits. | cbg-meb.nl |
| Powder for Injection (1g) | 40°C/75% RH | 6 months | 36 months | Accelerated stability data supported the long-term shelf-life. | cbg-meb.nl |
| Powder for Injection | 40°C/75% RH | - | 6 months | Based on accelerated stability study data. | scribd.com |
| Reconstituted Solution (with water) | 23°C ± 2°C | 26 days | 4 days | Time for concentration to remain ≥90% based on first-order kinetics. | researchgate.net |
| Reconstituted Solution (with water) | +8°C ± 1°C | 55 days | 41 days | Time for concentration to remain ≥90% based on first-order kinetics. | researchgate.net |
| Reconstituted Solution (100 mg/ml in water) | Refrigerator | 27 days | 14 days | Time for concentration to remain ≥90% of initial value. | koreascience.kr |
Future Research Directions and Emerging Technologies
Advanced Computational Modeling for Compound Behavior
The application of advanced computational tools is set to provide unprecedented insights into the behavior of Anhydrous Ceftriaxone (B1232239) Sodium at a molecular level. Techniques such as molecular dynamics and quantum-chemical calculations are being explored to predict and understand the compound's properties and stability.
Molecular Dynamics and Structural Simulation: Researchers have utilized molecular modeling to simulate the stereo-structure of ceftriaxone sodium. For instance, software like Cerius2 has been employed to model the crystal unit cell, revealing how ceftriaxone sodium and water molecules are interconnected through various bonds, including ionic and hydrogen bonds nih.gov. The crystal structure of ceftriaxone sodium hemiheptahydrate has been determined using synchrotron X-ray powder diffraction data, with density functional techniques used for optimization researchgate.netresearchgate.netcambridge.org. These models provide a foundational understanding of the compound's solid-state architecture.
Quantum-Chemical Calculations: Quantum-chemical calculations, such as those using the AM1 semi-empirical method with Restricted Hartree-Fock (RHF) approximation, have been used to optimize the structures of ceftriaxone and its derivatives farmaciajournal.com. Theoretical spectral analyses using Density-Functional Theory (DFT) have also been performed to understand the thermochemistry of ceftriaxone researchgate.net. These computational approaches can elucidate the electronic structure and reactivity, offering predictions on stability and potential degradation pathways. For example, molecular modeling has been used to investigate the interaction between ceftriaxone and sodium nitrite, indicating that an internal charge transfer is a key stabilization mechanism for the resulting diazonium ion farmaciajournal.com.
| Computational Technique | Application in Ceftriaxone Sodium Research | Key Insights |
| Molecular Modeling (e.g., Cerius2) | Simulating the molecular stereo-structure and crystal unit cell. nih.gov | Understanding of molecular connectivity through ionic and hydrogen bonds. nih.gov |
| Synchrotron X-ray Powder Diffraction & Density Functional Techniques | Solving and refining the crystal structure of ceftriaxone sodium hemiheptahydrate. researchgate.netresearchgate.netcambridge.org | Detailed knowledge of the solid-state arrangement and intermolecular interactions. researchgate.netresearchgate.netcambridge.org |
| AM1 Semi-Empirical Method (RHF) | Optimizing the molecular structures of ceftriaxone and its derivatives. farmaciajournal.com | Insights into conformational and charge distribution changes. farmaciajournal.com |
| Density-Functional Theory (DFT) | Theoretical spectral analysis and thermochemistry calculations. researchgate.net | Understanding of the molecule's energy, enthalpy, and Gibbs free energy. researchgate.net |
Continuous Manufacturing and Crystallization Technologies
The pharmaceutical industry is gradually shifting from traditional batch manufacturing to continuous processes, which offer improved efficiency, consistency, and quality. For Anhydrous Ceftriaxone Sodium, continuous manufacturing and advanced crystallization technologies represent a significant area of future development.
Continuous Crystallization: Continuous anti-solvent recrystallization has been investigated as a method to produce ceftriaxone sodium nano-crystals that meet industrial requirements. nih.govwiadlek.plresearchgate.netresearchgate.net This technique can overcome the heat sensitivity of the compound and its weak solubility temperature dependence. wiadlek.pl One approach involves using a porous ceramic filter to ensure a high mixing rate of the solvent and anti-solvent (e.g., water and ethanol), resulting in products with superior particle size and a needle-shaped crystal form. nih.govwiadlek.plresearchgate.netresearchgate.net This method has been shown to significantly improve dissolution time. nih.govresearchgate.net
A novel membrane-assisted spherical crystallization (MASC) technology has also been proposed to produce monodisperse spherical agglomerates of ceftriaxone sodium. acs.org This technique provides a stable flow field and crystallization microenvironment, leading to improved crystal size distribution and product stability compared to conventional spherical crystallization. acs.org
Novel Analytical Techniques for In-Line Monitoring and Quality Control
The implementation of Process Analytical Technology (PAT) is crucial for the successful adoption of continuous manufacturing. uni-halle.de Novel analytical techniques that allow for real-time, in-line monitoring are essential for ensuring the quality of Anhydrous Ceftriaxone Sodium throughout the production process.
Spectroscopic Methods for In-Line Monitoring: Spectroscopic techniques are well-suited for in-line monitoring of crystallization processes. nih.gov
Raman Spectroscopy: This non-destructive technique can provide detailed real-time information about chemical structure, phase, and polymorphism. researchgate.net It is particularly advantageous for monitoring crystallizations as it can be used to evaluate the process from both kinetic and thermodynamic viewpoints. nih.gov In-line Raman spectroscopy can be used to monitor complex polymorphic transitions during continuous crystallization. nih.gov For instance, it can be used to monitor the cocrystal formation process in solution, providing data on nucleation time and temperature. mdpi.com
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can be used for highly accurate in-situ estimation of solution concentration in dense crystal slurries. ieeecss.org
Near-Infrared Spectroscopy (NIRS): NIRS is a rapid and non-destructive method that can be used for the quality assessment of ceftriaxone for injection, detecting both intra-lot and inter-lot variability. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a promising and highly sensitive technique for the detection of ceftriaxone, even in complex biological matrices like blood plasma. mdpi.comuliege.be This method utilizes metallic nanostructured substrates to amplify the weak Raman signal, allowing for trace-level detection. uliege.be
| Analytical Technique | Application for Ceftriaxone Sodium | Advantages |
| Raman Spectroscopy | In-line monitoring of crystallization and polymorphism. nih.govnih.gov | Real-time, non-destructive, provides kinetic and thermodynamic data. researchgate.netnih.gov |
| ATR-FTIR Spectroscopy | In-situ monitoring of solution concentration during crystallization. ieeecss.org | High accuracy in dense slurries. ieeecss.org |
| Near-Infrared Spectroscopy (NIRS) | Rapid quality assessment of final product. nih.gov | Fast, non-destructive, detects product variability. nih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Trace detection in complex matrices. mdpi.comuliege.be | High sensitivity and molecular specificity. uliege.be |
Green Chemistry Approaches in Synthesis and Analysis
The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Green Synthesis: Efforts are being made to develop more environmentally benign synthetic routes for ceftriaxone sodium. One approach is the "one-pot" synthesis method, which simplifies the process, reduces the discharge of waste liquid, and lowers energy consumption by avoiding the isolation and drying of intermediates. google.com Another improved process focuses on eliminating the by-product 2-mercaptobenzothiazole (B37678), which reduces solvent consumption and simplifies operations. researchgate.net Research into new intermediates and reaction pathways aims to avoid the generation of toxic by-products and streamline the synthesis. google.com
Green Analytical Methods: The development of eco-friendly analytical methods is another key aspect of green chemistry. For ceftriaxone sodium, this includes:
Infrared Spectroscopy: This technique is considered environmentally friendly as it does not require the use of toxic organic solvents for the quantification of the drug in powder for injection. sapub.org
Sustainable HPLC Methods: A clean and sustainable high-performance liquid chromatography (HPLC) method has been developed using a mobile phase of acidified water and ethanol (B145695), which is an ecologically sound alternative for the quality control of ceftriaxone sodium. nih.govresearchgate.net
Understanding Complex Degradation Pathways and Impurity Management
A thorough understanding of the degradation pathways of Anhydrous Ceftriaxone Sodium is essential for ensuring its stability and managing impurities.
Degradation Studies: The degradation of ceftriaxone has been studied under various conditions:
Electrochemical Degradation: Studies have shown that ceftriaxone can be degraded electrochemically, with the process being dependent on the electrolyte composition. mdpi.com
Photocatalytic Degradation: The use of photocatalysts, such as TiO2 and Bi2WO6/g-C3N4, has been shown to effectively degrade ceftriaxone sodium in aqueous environments under UV or visible light irradiation. nih.govresearchgate.netmdpi.comwebofproceedings.org The degradation mechanism often involves reactive oxygen species like positive holes and hydroxyl radicals. mdpi.com
Impurity Profiling and Management: Impurity profiling is a critical component of quality control for pharmaceuticals. ijprajournal.com For ceftriaxone sodium, various analytical methods are employed for the determination of impurities:
Liquid Chromatography: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques for impurity profiling of ceftriaxone sodium. unesp.brresearchgate.netresearchgate.netwapcpjournal.org.ngrsc.org These methods can separate ceftriaxone from its major impurities within a short analysis time. researchgate.netwapcpjournal.org.ngrsc.org
Hyphenated Techniques: The use of hyphenated techniques like LC-MS provides not only separation but also structural identification of impurities. ijprajournal.com
Comprehensive impurity profiling of different brands of ceftriaxone injections has revealed that the impurity content can be higher than specified limits, highlighting the need for strict control over storage conditions to limit degradation. researchgate.netwapcpjournal.org.ng
| Degradation Method | Key Findings |
| Electrochemical | Degradation is dependent on electrolyte composition. mdpi.com |
| Photocatalytic | Effective degradation using catalysts like TiO2 under light irradiation. nih.govresearchgate.netmdpi.comwebofproceedings.org |
| Impurity Analysis Technique | Purpose |
| HPLC/UHPLC | Separation and quantification of impurities. unesp.brresearchgate.netresearchgate.netwapcpjournal.org.ngrsc.org |
| LC-MS | Structural identification of impurities. ijprajournal.com |
Q & A
Q. What standardized methods are recommended for identifying anhydrous ceftriaxone sodium in pharmaceutical formulations?
The United States Pharmacopeia (USP) outlines identification protocols, including infrared absorption spectroscopy (IR) and retention time matching via high-performance liquid chromatography (HPLC). IR spectra should align with reference standards, while HPLC retention times must correspond to a certified reference material under specified mobile phase conditions (e.g., monobasic potassium phosphate buffer and acetonitrile gradient) .
Q. How are purity and impurity profiles assessed for anhydrous ceftriaxone sodium?
Purity is determined using a validated HPLC method with UV detection. The test solution is prepared in the mobile phase, and impurities (e.g., related substances I and II with relative retention times of 0.5 and 1.3) are quantified using relative response factors (0.9 and 1.2, respectively). Acceptance criteria require impurity peaks to not exceed the area of the ceftriaxone peak in a standard solution (1% w/v) .
Q. What are the critical physical and chemical parameters to monitor during stability testing?
Key parameters include:
- Specific optical rotation : Must be between -153° and -170° (50 mg/mL in water, 20°C) .
- pH : 6.0–8.0 for a 0.6 g/5 mL aqueous solution .
- Clarity and color : Solution must remain clear and light yellow after dissolution .
Advanced Research Questions
Q. How can contradictions in stability data under varying pH conditions be resolved?
Discrepancies often arise from hydrolysis or isomerization. To resolve this, design accelerated stability studies (e.g., 40°C/75% RH) with pH-controlled buffers (3.0–8.0). Monitor degradation products via LC-MS and correlate kinetics with Arrhenius models. Adjust formulation buffers (e.g., sodium acetate or phosphate) to stabilize the β-lactam ring .
Q. What experimental design principles apply to optimizing HPLC methods for anhydrous ceftriaxone sodium?
A Quality-by-Design (QbD) approach involves:
- Analytical Target Profile (ATP) : Define resolution (>2.0 between ceftriaxone and closest impurity) and run time (<15 minutes).
- Critical Method Parameters : Screen mobile phase composition (acetonitrile:buffer ratio) and buffer pH (6.0–7.0) using a factorial design. Validate robustness via multivariate analysis (e.g., ±0.1% organic modifier variation) .
Q. How should researchers address batch-to-batch variability in crystallinity and solubility?
Variability often stems from hydration state or particle size distribution. Characterize batches using:
Q. What strategies mitigate interference from excipients during quantitative analysis?
Use matrix-matched calibration standards or employ sample preparation techniques like solid-phase extraction (SPE) with C18 cartridges. Validate recovery rates (85–115%) for common excipients (e.g., sodium citrate or mannitol) via spike-and-recovery experiments .
Methodological Guidance for Data Interpretation
Q. How to statistically validate assay results when detecting trace impurities?
Apply the International Council for Harmonisation (ICH) Q2(R1) guidelines:
Q. What protocols ensure reproducibility in dissolution testing for anhydrous ceftriaxone sodium?
Follow USP <711> specifications:
- Apparatus : Paddle (50 rpm) in 900 mL phosphate buffer (pH 7.4) at 37°C.
- Sampling : Withdraw aliquots at 15, 30, and 45 minutes, filter through 0.45 μm membranes.
- Acceptance criteria : ≥80% dissolved within 45 minutes .
Tables for Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
